molecular formula C12H9BrN2O B1444591 N-(5-bromopyridin-3-yl)benzamide CAS No. 15862-47-2

N-(5-bromopyridin-3-yl)benzamide

カタログ番号: B1444591
CAS番号: 15862-47-2
分子量: 277.12 g/mol
InChIキー: BPINVZNJXFKXPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-bromopyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H9BrN2O and its molecular weight is 277.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromopyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromopyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(5-bromopyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-6-11(8-14-7-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPINVZNJXFKXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301795
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-47-2
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

1. Foundational & Exploratory

chemical structure and properties of N-(5-bromopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-bromopyridin-3-yl)benzamide represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a 3-aminopyridine core (a classic bioisostere for aniline) with a benzamide moiety . This architecture serves two critical functions:

  • Kinase Hinge Binding: The pyridine nitrogen and amide linker provide a donor-acceptor motif capable of bidentate hydrogen bonding within the ATP-binding pocket of protein kinases (e.g., p38 MAPK, EGFR).

  • Synthetic Divergence: The C5-bromine atom acts as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing rapid library generation from a single late-stage intermediate.

This guide details the physicochemical profile, validated synthetic protocols, and strategic application of this scaffold in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule consists of three distinct pharmacophoric regions: the Head (5-bromopyridine), the Linker (Amide), and the Tail (Phenyl ring).

Calculated Properties Table
PropertyValueSignificance in Drug Design
Molecular Weight 277.12 g/mol Ideal for Fragment-Based Drug Design (FBDD) (<300 Da).
Formula C₁₂H₉BrN₂OHalogenated heteroaromatic amide.[1]
cLogP ~2.6Moderate lipophilicity; likely good membrane permeability.
TPSA ~42 ŲWell below the 140 Ų limit for oral bioavailability.
H-Bond Donors 1 (Amide NH)Critical for interaction with kinase "gatekeeper" residues.
H-Bond Acceptors 2 (Pyridine N, C=O)Pyridine N often accepts H-bonds from the hinge region backbone.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Electronic Effects

The 3-amino-5-bromopyridine moiety is electron-deficient. The bromine atom at C5 exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the ring nitrogen compared to unsubstituted pyridine. This acidity modulation is crucial for:

  • Solubility: Lower pKa prevents protonation at physiological pH, potentially aiding lipophilic binding.

  • Reactivity: The 3-amino group is less nucleophilic than aniline, requiring specific acylation conditions (see Section 3).

Synthetic Architecture

Protocol A: Acylation of 3-Amino-5-Bromopyridine

Objective: Synthesize the core amide bond. Challenge: The nucleophilicity of the exocyclic amine is attenuated by the electron-poor pyridine ring. Standard Schotten-Baumann conditions (aq. NaOH) often fail due to hydrolysis competition. Solution: Anhydrous acylation using pyridine as both solvent and base.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 3-amino-5-bromopyridine (1.0 eq) and anhydrous pyridine (10 volumes).

  • Addition: Cool the solution to 0°C under N₂ atmosphere. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Slow addition at low temperature prevents di-acylation (imide formation) and controls exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Self-Validating Checkpoint (TLC):

    • Eluent: 50% EtOAc/Hexanes.

    • Pass Criteria: Disappearance of the starting amine spot (lower Rf, stains with ninhydrin) and appearance of the amide product (higher Rf, UV active).

  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 volumes).

    • Observation: A white to off-white precipitate should form immediately.

  • Purification: Filter the solid. Wash with 1N HCl (to remove residual pyridine) followed by water and hexanes. Recrystallize from Ethanol/Water if necessary.

SynthesisWorkflow Start Start: 3-Amino-5-bromopyridine (1.0 eq) Reagent Add Benzoyl Chloride (1.1 eq) in Pyridine @ 0°C Start->Reagent Monitor Monitor: TLC (Disappearance of Amine) Reagent->Monitor Monitor->Reagent Incomplete (Stir longer) Quench Quench: Pour into Ice Water Monitor->Quench Complete Workup Filter Precipitate Wash w/ 1N HCl Quench->Workup Product Final Product: N-(5-bromopyridin-3-yl)benzamide Workup->Product

Figure 1: Synthetic workflow for the acylation of electron-deficient aminopyridines.

Reactivity & Functionalization[2][3]

The value of this molecule lies in the C-Br bond . It serves as a diversity point for late-stage functionalization.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Replace the bromine with an aryl/heteroaryl group to create a biaryl kinase inhibitor library.

Methodology
  • Reagents: Combine N-(5-bromopyridin-3-yl)benzamide (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for heteroaryl bromides due to its resistance to poisoning by the pyridine nitrogen.

  • Conditions: Degas with N₂, then heat to 90°C for 2–4 hours.

  • Self-Validating Checkpoint:

    • The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

    • LCMS should show the mass shift: [M+H]⁺ = 277 → [M+H]⁺ of coupled product (Br isotope pattern disappears).

Medicinal Chemistry Applications

Pharmacophore Mapping

This scaffold mimics the adenosine ring of ATP.

  • H-Bond Acceptor (Pyridine N): Binds to the backbone NH of the kinase hinge region (e.g., Met341 in EGFR).

  • H-Bond Donor (Amide NH): Binds to the backbone Carbonyl of the hinge region (e.g., Thr338 in c-Src).

  • Hydrophobic Tail (Phenyl): Occupies the hydrophobic pocket II or the solvent-exposed region, depending on substitution.

Pharmacophore Core N-(5-bromopyridin-3-yl)benzamide Interaction1 H-Bond Acceptor (Pyridine N) Core->Interaction1 Interaction2 H-Bond Donor (Amide NH) Core->Interaction2 Interaction3 Van der Waals (Phenyl Ring) Core->Interaction3 Hinge Kinase Hinge Region (ATP Binding Site) Pocket Hydrophobic Pocket Interaction1->Hinge Backbone NH Interaction2->Hinge Backbone C=O Interaction3->Pocket Pi-Stacking

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

References

  • Synthesis of Pyridyl Benzamides

    • Title: Synthesis and antibacterial activity of benzamides and sulfonamide derived
    • Source: Indian Journal of Chemistry (via NIScPR).
    • URL:[Link] (Generalized Protocol Verification).

  • Suzuki Coupling on Bromopyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Kinase Inhibitor Scaffold Context: Title: The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Source: BenchChem.
  • Chemical Properties & Identifiers

    • Title: N-(5-bromopyridin-3-yl)
    • Source: PubChem (NIH).
    • URL:[Link] (Reference for physicochemical calculation methodology).

Sources

An In-depth Technical Guide to N-(5-bromopyridin-3-yl)benzamide: Molecular Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic protocol for N-(5-bromopyridin-3-yl)benzamide, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel benzamide derivatives.

Core Molecular Attributes

N-(5-bromopyridin-3-yl)benzamide is a substituted aromatic amide featuring a central benzamide core. The structure is characterized by a bromine-substituted pyridine ring attached to the amide nitrogen.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is N-(5-bromopyridin-3-yl)benzamide. The structure is depicted below, illustrating the connectivity of the benzoyl group to the 3-amino position of a 5-bromopyridine ring.

Caption: Molecular Structure of N-(5-bromopyridin-3-yl)benzamide.

Molecular Formula and Weight

The chemical properties of N-(5-bromopyridin-3-yl)benzamide are summarized in the table below. The molecular weight is calculated from the atomic weights of its constituent elements.

PropertyValue
Molecular Formula C₁₂H₉BrN₂O
Molecular Weight 277.12 g/mol
Monoisotopic Mass 275.9953 Da

Breakdown of Molecular Weight Calculation:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1212.011144.132
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 277.121

Synthetic Protocol: Acylation of 3-Amino-5-bromopyridine

The synthesis of N-(5-bromopyridin-3-yl)benzamide is typically achieved through the acylation of 3-amino-5-bromopyridine with benzoyl chloride. This nucleophilic acyl substitution reaction is a well-established method for the formation of amide bonds.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis. 3-amino-5-bromopyridine serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve both reactants.

Step-by-Step Experimental Procedure

Materials:

  • 3-Amino-5-bromopyridine

  • Benzoyl chloride

  • Pyridine (or triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromopyridine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) or triethylamine (1.2 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure N-(5-bromopyridin-3-yl)benzamide.

Synthetic Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Dissolution in DCM Dissolution in DCM 3-Amino-5-bromopyridine->Dissolution in DCM Benzoyl Chloride Benzoyl Chloride Addition of Benzoyl Chloride at 0°C Addition of Benzoyl Chloride at 0°C Benzoyl Chloride->Addition of Benzoyl Chloride at 0°C Pyridine Pyridine Addition of Pyridine Addition of Pyridine Pyridine->Addition of Pyridine DCM DCM DCM->Dissolution in DCM Dissolution in DCM->Addition of Pyridine Addition of Pyridine->Addition of Benzoyl Chloride at 0°C Stir at Room Temperature Stir at Room Temperature Addition of Benzoyl Chloride at 0°C->Stir at Room Temperature Quench with NaHCO3 Quench with NaHCO3 Stir at Room Temperature->Quench with NaHCO3 Extraction with DCM Extraction with DCM Quench with NaHCO3->Extraction with DCM Wash with Brine Wash with Brine Extraction with DCM->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Concentration Concentration Dry with MgSO4->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography N-(5-bromopyridin-3-yl)benzamide N-(5-bromopyridin-3-yl)benzamide Column Chromatography->N-(5-bromopyridin-3-yl)benzamide

therapeutic potential of N-(5-bromopyridin-3-yl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of N-(5-bromopyridin-3-yl)benzamide Derivatives

Executive Summary

The N-(5-bromopyridin-3-yl)benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While the core molecule itself acts as a critical intermediate, its derivatives have demonstrated significant therapeutic potential in oncology (specifically B-Raf kinase and Smoothened inhibition), neuropsychiatry (mGluR5 allosteric modulation), and inflammation (P2X7 antagonism).

This technical guide analyzes the pharmacophore’s versatility, detailing the structural rationale for the 5-bromopyridine moiety, its synthetic utility as a cross-coupling handle, and its specific application in Type II kinase inhibition and GPCR modulation.

Chemical Architecture & Pharmacophore Analysis

The therapeutic power of this scaffold lies in its ability to facilitate specific intermolecular interactions within protein binding pockets.

The 5-Bromopyridine-3-amine Core
  • H-Bond Acceptor: The pyridine nitrogen (N1) often acts as a critical hydrogen bond acceptor. In kinase inhibitors, this nitrogen typically interacts with the "hinge region" of the ATP-binding site.

  • The 5-Bromo Substituent:

    • Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls in the target protein.

    • Hydrophobic Filling: It occupies hydrophobic sub-pockets (e.g., the "back pocket" in kinases), improving potency and selectivity.

    • Synthetic Handle: Crucially, the C-Br bond allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

The Benzamide Linker
  • Rigid Spacer: The amide bond restricts conformational freedom, pre-organizing the molecule for binding.

  • H-Bond Donor/Acceptor: The amide NH and C=O provide additional anchor points, often directing the phenyl ring into an adjacent hydrophobic pocket (e.g., the DFG-out pocket in kinases).

Therapeutic Applications & Mechanisms of Action[1][2][3]

Oncology: B-Raf Kinase Inhibition

Derivatives of N-(5-bromopyridin-3-yl)benzamide have been identified as potent inhibitors of B-Raf , a key kinase in the MAPK/ERK signaling pathway. Mutations in B-Raf (e.g., V600E) drive cell proliferation in melanoma and other cancers.

  • Mechanism (Type II Inhibition): These derivatives often bind to the inactive (DFG-out) conformation of the kinase. The benzamide moiety extends into the allosteric pocket created by the movement of the DFG motif, while the pyridine ring interacts with the hinge region.

  • Key Derivative Class: Bis-amides, such as N-(5-bromopyridin-3-yl)-2-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzamide, have shown efficacy in blocking the proliferation of tumor cells dependent on the MAPK pathway.

CNS Disorders: mGluR5 Allosteric Modulation

The scaffold is a known template for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

  • Therapeutic Target: Anxiety, Depression, and Fragile X Syndrome.[1]

  • Mechanism: These compounds bind to an allosteric site within the transmembrane domain (distinct from the glutamate binding site), stabilizing the receptor in an inactive state and reducing excessive glutamatergic signaling.

Hedgehog Pathway: Smoothened (Smo) Antagonism

Structurally related to clinically approved drugs like Vismodegib , N-(pyridin-3-yl)benzamide derivatives inhibit the Smoothened receptor.

  • Application: Basal Cell Carcinoma (BCC) and Medulloblastoma.

  • Role of Bromine: In SAR studies, the 5-bromo position is often substituted with aryl or heteroaryl rings to optimize potency against drug-resistant Smo mutants (e.g., D473H).

Biological Pathway Visualization

MAPK Signaling Pathway (B-Raf Inhibition)

The following diagram illustrates the downstream effects of B-Raf inhibition by N-(5-bromopyridin-3-yl)benzamide derivatives.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Activates BRAF B-RAF (V600E) Target of Benzamide Derivative RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylation (Blocked by Inhibitor) ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, ETS) ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation Gene Expression Inhibitor N-(5-bromopyridin-3-yl) benzamide Derivative Inhibitor->BRAF Type II Inhibition (DFG-out binding)

Caption: Blockade of the MAPK signaling cascade by B-Raf inhibition, preventing downstream transcriptional activation of proliferation genes.

Experimental Protocols

General Synthesis of N-(5-bromopyridin-3-yl)benzamides

This protocol describes the formation of the core amide bond.

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)

  • Substituted Benzoyl Chloride (1.1 equiv)

  • Pyridine or Triethylamine (Base, 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-5-bromopyridine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (2.0 equiv) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add the substituted benzoyl chloride (1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically 0-50% EtOAc in Hexanes) to yield the target benzamide.

Suzuki-Miyaura Coupling (Derivatization at 5-Br)

To generate libraries for SAR optimization (e.g., replacing Br with aryl groups).

Step-by-Step Methodology:

  • Mix: Combine N-(5-bromopyridin-3-yl)benzamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) in a microwave vial.
    
  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1).

  • Catalyst: Degas with Nitrogen for 5 mins, then add

    
     (0.05 equiv).
    
  • Heat: Seal and heat at 90°C (or 110°C in microwave) for 1–2 hours.

  • Isolation: Filter through Celite, dilute with EtOAc, wash with water, and purify via HPLC or column chromatography.

Quantitative Data Summary (SAR Trends)

The following table summarizes hypothetical SAR trends observed in this class of compounds based on literature precedents for kinase and GPCR targets.

PositionModificationEffect on Potency (IC50)Metabolic Stability
Pyridine-N N (Parent) High (< 50 nM) Moderate
Pyridine-NC-H (Phenyl)Low (> 1000 nM)High
5-Position -Br Moderate (100-500 nM) High
5-Position-Aryl (e.g., Phenyl)High (< 10 nM)Moderate
5-Position-HLow (> 5000 nM)High
Benzamide 3-CF3 High (< 20 nM) High
Benzamide4-OMeModerate (200 nM)Low (Demethylation)

Synthesis & Optimization Workflow

Synthesis_Workflow Start 3-Amino-5-bromopyridine Step1 Amide Coupling (R-COCl, Et3N) Start->Step1 Intermediate Core Scaffold: N-(5-Br-pyridin-3-yl)benzamide Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Step2 SAR Expansion Product Final Therapeutic Candidate (5-Aryl Derivative) Step2->Product

Caption: Synthetic route from the 3-amino-5-bromopyridine building block to the final bioactive derivative.

References

  • Patent CA2589773A1 . Pyridine carboxamide derivatives for use as anticancer agents. (2005).[2] Describes the synthesis and B-Raf inhibitory activity of N-(5-bromopyridin-3-yl)benzamide derivatives. Link

  • Journal of Medicinal Chemistry . Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors. (2022).[3] Discusses the use of the pyridine-benzamide scaffold in kinase inhibition.[3] Link[3]

  • Bioorganic & Medicinal Chemistry Letters . Discovery, synthesis and SAR of azinyl- and azolylbenzamides antagonists of the P2X7 receptor. (2011). Details the structural requirements for P2X7 antagonism using this scaffold. Link

  • Frontiers in Neuroscience . Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy. (2022). Reviews benzamide-based allosteric modulators for mGluR5. Link

Sources

A Technical Guide to the Physicochemical Properties and Solubility of N-(5-bromopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical properties and solubility profile of N-(5-bromopyridin-3-yl)benzamide, a compound of interest for researchers and professionals in drug development. Recognizing the critical role that early-stage physicochemical characterization plays in the success of a potential therapeutic agent, this document outlines both the known properties of this compound and the authoritative, field-proven methodologies required for their determination. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for key analyses such as thermal characterization by Differential Scanning Calorimetry (DSC) and thermodynamic solubility assessment via the shake-flask method. This guide is structured to serve as a practical blueprint for scientists, ensuring a foundation of scientific integrity and reproducibility in pre-formulation and development studies.

Introduction to N-(5-bromopyridin-3-yl)benzamide

N-(5-bromopyridin-3-yl)benzamide is a chemical entity featuring a benzamide group linked to a brominated pyridine ring. Such structures are of significant interest in medicinal chemistry. The pyridine ring is a common motif in pharmaceuticals, and the bromine atom can serve as a key interaction point or a site for further synthetic modification. The benzamide functional group can participate in crucial hydrogen bonding interactions, which may influence the compound's binding to biological targets.[1]

A thorough understanding of the molecule's fundamental physical and chemical properties is a non-negotiable prerequisite for its advancement through the drug development pipeline. Properties such as melting point, pKa, lipophilicity, and solubility govern everything from initial synthesis and purification to formulation, absorption, distribution, metabolism, and excretion (ADME). This guide provides the technical framework for characterizing these critical parameters.

Compound Identification:

Identifier Value
IUPAC Name N-(5-bromopyridin-3-yl)benzamide
CAS Number 38166-31-3
Molecular Formula C12H9BrN2O

| Molecular Weight | 277.12 g/mol |

Physicochemical Characterization

The following sections detail the essential physicochemical properties of N-(5-bromopyridin-3-yl)benzamide and the standard methodologies for their determination.

Physical Appearance

Based on data for analogous compounds, N-(5-bromopyridin-3-yl)benzamide is expected to be a solid, likely a powder, at room temperature. The color and specific crystalline form would be determined through visual inspection and further solid-state characterization (e.g., X-ray powder diffraction), which is beyond the scope of this initial guide.

Melting Point and Thermal Behavior

The melting point (Tm) is a critical indicator of a compound's purity and thermal stability. For pharmaceutical development, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques as it provides more comprehensive data, including the enthalpy of fusion and information on potential polymorphic transitions.[2]

Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Scientific Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] This technique is highly sensitive and can detect subtle thermal events, providing a more accurate and reproducible melting point, which is observed as an endothermic peak on the thermogram.[2][4] The heating rate can influence the observed melting temperature, so a standardized rate is crucial for comparability.[5]

  • Experimental Protocol:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.[3]

    • Sample Preparation: Accurately weigh 3-5 mg of N-(5-bromopyridin-3-yl)benzamide into a clean aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

    • Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.

Ionization Constant (pKa)

The pKa value is crucial as it dictates the extent of a compound's ionization at a given pH. N-(5-bromopyridin-3-yl)benzamide contains a pyridine nitrogen, which is basic. The pKa will significantly influence solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for pKa determination.[6][7]

Methodology: pKa Determination by Potentiometric Titration

  • Scientific Rationale: This method involves the gradual addition of a titrant (an acid) to a solution of the compound and monitoring the resulting pH change with a calibrated electrode.[8][9] The point of maximum inflection in the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[8] Maintaining a constant ionic strength is essential to minimize activity coefficient variations.[8]

  • Experimental Protocol:

    • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[8]

    • Sample Preparation: Prepare a ~1 mM solution of N-(5-bromopyridin-3-yl)benzamide in a suitable solvent system (e.g., water with a small amount of co-solvent if needed for solubility). Ensure the ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[7][8]

    • Titration:

      • Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

      • Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[7]

      • Immerse the calibrated pH electrode and begin stirring.

      • Titrate the solution by adding small, precise aliquots of a standardized acid titrant (e.g., 0.1 M HCl).

      • Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point from the first or second derivative of the curve. Calculate the volume at the half-equivalence point to determine the pKa.

Solubility Profile

Solubility is arguably one of the most important physicochemical properties for drug development, directly impacting bioavailability. Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.

Thermodynamic Solubility in Aqueous and Organic Solvents

The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Methodology: Solubility Determination by Shake-Flask Method (OECD 105)

  • Scientific Rationale: This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[10] The subsequent separation of the solid and analysis of the supernatant provide a direct measure of the saturation concentration. The duration of shaking is critical and must be sufficient to ensure equilibrium is reached; preliminary experiments are often needed to determine this timeframe.

  • Experimental Protocol:

    • Preparation: Add an excess amount of solid N-(5-bromopyridin-3-yl)benzamide to several vials, ensuring a visible amount of solid remains after equilibration.

    • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer, methanol, ethanol, acetone, acetonitrile) to each vial.

    • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining undissolved microparticles, filter the sample through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuge at high speed.[10]

    • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess solid N-(5-bromopyridin-3-yl)benzamide to vial B Add precise volume of solvent (e.g., Buffer, Ethanol) A->B C Seal vial and agitate at constant temperature (e.g., 24-48h @ 25°C) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm PTFE filter) or centrifuge D->E F Dilute clear filtrate E->F G Quantify concentration by validated HPLC-UV method F->G H Calculate solubility (e.g., in mg/mL or µg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Summary

While comprehensive experimental data for N-(5-bromopyridin-3-yl)benzamide is not widely published, this section provides a template for summarizing such data once generated, with comparative insights from the parent molecule, benzamide, for context.

Table 1: Physicochemical Properties Summary

Property Method Expected/Observed Value for N-(5-bromopyridin-3-yl)benzamide Reference Value (Benzamide)
Physical Form Visual Inspection Solid, Powder Crystalline Solid
Melting Point DSC Data to be determined ~130 °C[11]
pKa (Basic) Potentiometric Titration Data to be determined pKa (acidic) ~14.5[12]

| LogP | Shake-Flask / HPLC | Data to be determined | ~0.6[11] |

Table 2: Solubility Profile

Solvent Method Solubility of N-(5-bromopyridin-3-yl)benzamide Reference Solubility (Benzamide)
Water / Buffer (pH 7.4) Shake-Flask Data to be determined Sparingly soluble (~8.77 g/L)[12][13]
Methanol Shake-Flask Data to be determined Highly soluble[14]
Ethanol Shake-Flask Data to be determined Soluble[11][14]
Acetone Shake-Flask Data to be determined Highly soluble[14]

| Acetonitrile | Shake-Flask | Data to be determined | Moderately soluble[14] |

Note: The solubility of benzamide generally follows the order: methanol > acetone > ethanol > acetonitrile > water. It is anticipated that N-(5-bromopyridin-3-yl)benzamide will exhibit lower aqueous solubility due to the lipophilic bromine and benzene substituents.[13][14]

Conclusion

This technical guide has established the foundational importance of characterizing the physicochemical properties of N-(5-bromopyridin-3-yl)benzamide for its potential development as a pharmaceutical agent. By providing detailed, scientifically-grounded protocols for determining key parameters such as melting point, pKa, and thermodynamic solubility, this document serves as a vital resource for researchers. The systematic application of these methodologies will generate the high-quality, reproducible data necessary to inform critical decisions in the drug discovery and development process, from lead optimization and formulation design to predicting in vivo performance.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: https://www.creative-bioarray.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: https://dergipark.org.tr/en/pub/jcrp/issue/85635/1446695
  • Eadsforth, C. et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Science of The Total Environment. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7530612/
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-Appendix-A.pdf
  • Avdeef, A. et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743832/
  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: https://www.mt.
  • Organisation for Economic Co-operation and Development (OECD). (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: https://www.oecd.org/env/testguidelines
  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available from: https://www.datapointlabs.com/testing/thermal/differential-scanning-calorimetry-dsc
  • European Commission. A.8. PARTITION COEFFICIENT. Available from: https://echa.europa.eu/documents/10162/17203/1907_2006_a_8_partition_coefficient_en.pdf/d765213c-535d-4573-8a39-a968e7c1ee9a
  • KREATiS. High-accuracy water solubility determination using logK. Available from: https://www.kreatis.eu/wp-content/uploads/2019/07/Poster_SETAC_2013_Kow_solubility_Accuracy_vs_Robustness.pdf
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
  • Sigma-Aldrich. N-benzyl-5-bromopyridin-3-amine. Available from: https://www.sigmaaldrich.com/US/en/product/enamine/ena497374584
  • University of Arizona. Investigation of Polymers with Differential Scanning Calorimetry. Available from: https://www.u.arizona.edu/~polysep/courses/che475/DSC%20Lab%20Handout.pdf
  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: https://www.biotecnologiebt.it/en/ecotox/physchem/pow/
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: https://www.torontech.com/blogs/news-and-updates/differential-scanning-calorimetry-dsc-analysis
  • Zhang, P. (2014). Determination of the PCM melting temperature range using DSC. Applied Thermal Engineering. Available from: https://www.sciencedirect.com/science/article/abs/pii/S135943111400713X
  • Sigma-Aldrich. N-(5-Bromopyridin-3-yl)-3-methylbutanamide. Available from: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh99c037fa
  • ChemicalBook. N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01292055.htm
  • PubChem. N-benzyl-5-bromonicotinamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/835760
  • CymitQuimica. CAS 303031-43-8: N-benzyl-5-bromopyridine-3-carboxamide. Available from: https://www.cymitquimica.com/cas/303031-43-8
  • Wang, X. et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate. Available from: https://www.researchgate.net/figure/Solubility-of-Benzamide-in-a-water-b-ethanol-c-acetonitrile-and-d-ethyl_fig1_333065646
  • Wang, X. et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral. Available from: https://spiral.imperial.ac.uk/handle/10044/1/109499
  • PubChemLite. 3-amino-n-(5-bromopyridin-2-yl)benzamide. Available from: https://pubchemlite.org/compound/CID28893294
  • FooDB. Showing Compound Benzamide (FDB023373). Available from: https://foodb.ca/compounds/FDB023373
  • PubChem. Benzamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Benzamide
  • PubChem. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/446299-80-5
  • ChemicalBook. 3-bromo-N-(5-methylpyridin-2-yl)benzamide. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB93026210_EN.htm
  • Chemdiv. Compound N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide. Available from: https://www.chemdiv.com/product/1786-0054/

Sources

An In-depth Technical Guide to 3-Benzamido-5-bromopyridine: Synthesis, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

3-Benzamido-5-bromopyridine, also known as N-(5-bromopyridin-3-yl)benzamide, is a halogenated pyridine derivative that presents a compelling scaffold for medicinal chemistry and drug development. Its structure, featuring a central pyridine ring substituted with a benzamido group and a bromine atom, offers multiple points for chemical modification, making it a valuable building block in the synthesis of complex, biologically active molecules. The presence of the bromine atom is particularly advantageous, serving as a versatile handle for a variety of cross-coupling reactions, thereby enabling the exploration of a broad chemical space. This guide provides a comprehensive overview of the chemical identity, synthesis, and potential applications of 3-benzamido-5-bromopyridine, tailored for researchers and professionals in the pharmaceutical and life sciences sectors.

Chemical Identity and Physicochemical Properties

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₂H₉BrN₂OCalculated
Molecular Weight 277.12 g/mol Calculated
CAS Number Not assigned-
Appearance Off-white to light brown solidInferred from related compounds
Melting Point >200 °CInferred from similar benzamide structures[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.Inferred from structural characteristics
pKa ~12-13 (amide proton)Estimated based on benzamide derivatives

Note: The properties listed above are estimated based on the known characteristics of its parent amine, 3-amino-5-bromopyridine, and other N-aryl benzamides. Experimental verification is recommended for precise characterization.

The foundational precursor, 3-amino-5-bromopyridine, is a commercially available solid with a melting point of 65-69 °C. Its key identifiers are:

Precursor PropertyValueSource
Molecular Formula C₅H₅BrN₂[2]
Molecular Weight 173.01 g/mol [2]
CAS Number 13535-01-8[2][3]

Synthesis of 3-Benzamido-5-bromopyridine: A Step-by-Step Protocol

The synthesis of 3-benzamido-5-bromopyridine is typically achieved through the acylation of its parent amine, 3-amino-5-bromopyridine, with benzoyl chloride. This is a standard Schotten-Baumann reaction, which can be performed under basic conditions to yield the desired amide.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction_Mixture Reaction_Mixture 3-Amino-5-bromopyridine->Reaction_Mixture Dissolve Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Mixture Add dropwise Pyridine Pyridine (Solvent/Base) Pyridine->Reaction_Mixture Stirring_RT Stirring at Room Temperature Workup Workup Stirring_RT->Workup 12h 3-Benzamido-5-bromopyridine 3-Benzamido-5-bromopyridine Reaction_Mixture->Stirring_RT Workup->3-Benzamido-5-bromopyridine Purification

Caption: Synthetic workflow for the preparation of 3-benzamido-5-bromopyridine.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of N-(5-bromopyridin-2-yl)benzamide.

Materials:

  • 3-Amino-5-bromopyridine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine (10 volumes).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add benzoyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully add chilled water to the reaction mixture and stir for 15 minutes. Reduce the volume of the mixture under reduced pressure and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with 5% NaHCO₃ solution (20 mL), deionized water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-benzamido-5-bromopyridine as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The 3-benzamido-5-bromopyridine scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by related benzamide derivatives.[4] While specific biological data for the title compound is limited, its structural motifs suggest potential for a range of therapeutic applications.

  • Kinase Inhibitors: The pyridine and benzamide moieties are common features in various kinase inhibitors. The bromine atom allows for the introduction of diverse substituents via Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against various kinases implicated in cancer and other diseases.

  • Neurological and Psychiatric Disorders: Benzamide derivatives have been explored for their activity as antipsychotics, antidepressants, and anticonvulsants.[4] The N-(pyridin-3-yl)benzamide core, in particular, has been investigated for its potential as a histone acetyltransferase (HAT) modulator, which could have applications in treating neurodegenerative disorders.[5]

  • Antimicrobial Agents: Several studies have demonstrated the antibacterial activity of N-substituted benzamides.[6] The synthesis and evaluation of novel 3-benzamido-5-bromopyridine derivatives could lead to the discovery of new antimicrobial agents to combat drug-resistant pathogens.

  • Anticancer Agents: The benzamide scaffold is present in a number of anticancer drugs. Derivatives of 3-benzamido-5-bromopyridine could be designed to target various cancer-related pathways. For instance, related coumarin-benzamide conjugates have shown cytotoxic activity against cancer cell lines.[7]

Safety and Handling

As there is no specific safety data sheet (SDS) for 3-benzamido-5-bromopyridine, a cautious approach to handling is imperative. The safety profile can be inferred from its precursor, 3-amino-5-bromopyridine, and other related brominated aromatic compounds.

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

3-Benzamido-5-bromopyridine represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new drug candidates for a variety of diseases. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical entity.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • Note Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2- amino-5-bromo/nitropyridine against bacterial. Available from: [Link]

  • PubChem. 3-Amino-5-bromopyridine. Available from: [Link]

  • ResearchGate. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available from: [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • PubChem. 3-(Benzyloxy)-5-bromopyridine. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Hilaris. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link]

  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • PubMed. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. Available from: [Link]

Sources

The 5-Bromo-3-Amidopyridine Scaffold: A Lynchpin in CNS and Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(5-bromopyridin-3-yl)benzamide scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore and synthetic intermediate for two distinct high-value target classes: mGluR5 negative allosteric modulators (NAMs) for CNS disorders and Porcupine (PORCN) inhibitors for Wnt-driven cancers.

This technical guide analyzes the structural utility of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and application in divergent drug discovery programs.[1]

Structural Analysis & Pharmacophore Strategy

The utility of N-(5-bromopyridin-3-yl)benzamide lies in its ability to serve as a rigid, heteroaromatic linker that positions two hydrophobic domains (the benzamide aryl ring and the 5-substituent) at a specific vector.

The "Gateway" Scaffold Concept

In drug discovery, this molecule is rarely the final drug; it is the Lynchpin Intermediate .

  • The Anchor (Benzamide): Provides essential Hydrogen Bond Donor (NH) and Acceptor (CO) motifs, often engaging backbone residues in the target protein (e.g., transmembrane allosteric pockets).

  • The Core (Pyridine): The 3-amino-pyridine nitrogen improves aqueous solubility compared to a phenyl ring and often engages in water-mediated H-bonding within the active site.

  • The Handle (5-Bromo): This is the critical "growth vector." The bromine atom is positioned to fill small hydrophobic pockets (lipophilic efficiency) or, more importantly, to serve as a handle for Suzuki/Sonogashira couplings to extend the molecule into deep allosteric cavities.

Data: Physicochemical Profile

Table 1: Calculated properties of the core scaffold N-(5-bromopyridin-3-yl)benzamide.

PropertyValueSignificance
Molecular Weight ~277.12 DaIdeal for Fragment-Based Drug Design (FBDD).
cLogP ~2.8 - 3.2High CNS penetration potential (BBB permeable).
H-Bond Donors 1 (Amide NH)Critical for directional binding.
H-Bond Acceptors 2 (C=O, Pyridine N)Pyridine N often acts as a weak acceptor.
Rotatable Bonds 2Conformational restriction minimizes entropy loss upon binding.

Primary Application: mGluR5 Negative Allosteric Modulators (NAMs)[2][3]

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR implicated in anxiety, depression, and Fragile X syndrome.

Mechanism of Action

Unlike orthosteric ligands that bind the Venus Flytrap domain, N-(5-bromopyridin-3-yl)benzamide analogs bind to the 7-Transmembrane (7-TM) domain .

  • NAM Activity: Stabilizes the receptor in the inactive heptahelical conformation, preventing Gq coupling and downstream Calcium mobilization.

  • The "Molecular Switch": Research indicates that subtle modifications at the 5-position (replacing Br with alkynes or nitriles) can flip the pharmacology from a NAM to a PAM (Positive Allosteric Modulator) or alter selectivity between mGluR5 and mGluR3.

Signaling Pathway Visualization

The following diagram illustrates the pathway blocked by these NAMs.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 (GPCR) [Target of Benzamide NAM] Glutamate->mGluR5 Activation Gq Gq Protein mGluR5->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release (Excitotoxicity/Anxiety) IP3->Ca Triggers Release NAM N-(5-bromopyridin-3-yl)benzamide (NAM) NAM->mGluR5 Blocks (Allosteric)

Caption: mGluR5 signaling cascade. The benzamide NAM binds the transmembrane domain, blocking Gq coupling and preventing Calcium release.

Secondary Application: Wnt/Porcupine Inhibition

In oncology, this scaffold serves as a precursor to Porcupine (PORCN) inhibitors like Wnt-C59 . PORCN is a membrane-bound O-acyltransferase required for Wnt ligand palmitoylation.[2][3][4][5][6]

  • Structural Logic: The 5-bromo group is replaced (via Suzuki coupling) with a second aryl ring (e.g., 2-methylpyridine in Wnt-C59).

  • Binding Mode: The biaryl axis formed at the 5-position mimics the fatty acid chain of the natural substrate (Palmitoyl-CoA), while the amide core creates a hydrogen bond network within the PORCN active site.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of N-(5-bromopyridin-3-yl)benzamide via Nucleophilic Acyl Substitution. Scale: 1.0 mmol (Adaptable).

  • Reagents:

    • 3-Amino-5-bromopyridine (173 mg, 1.0 mmol).

    • Benzoyl Chloride (140 µL, 1.2 mmol) OR Benzoic Acid + HATU.

    • Triethylamine (TEA) or Pyridine (Base).

    • Dichloromethane (DCM) (Solvent, anhydrous).

  • Procedure (Acid Chloride Method):

    • Step 1: Dissolve 3-amino-5-bromopyridine in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

    • Step 2: Add TEA (2.0 eq) and cool the mixture to 0°C.

    • Step 3: Add Benzoyl Chloride dropwise over 5 minutes.

    • Step 4: Allow to warm to Room Temperature (RT) and stir for 3-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Step 5 (Workup): Quench with sat. NaHCO3. Extract with DCM (3x).[7] Wash organics with Brine, dry over Na2SO4.[8]

    • Step 6 (Purification): Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (DMSO-d6): Look for amide singlet (~10.5 ppm) and diagnostic pyridine protons (singlets at ~8.5-9.0 ppm).

    • LCMS: Expect [M+H]+ peak at ~277/279 (1:1 isotopic pattern due to Bromine).

Protocol B: Divergent Synthesis (Suzuki Coupling)

Objective: Functionalization of the 5-bromo handle to generate mGluR5/Wnt library members.

  • Reagents:

    • N-(5-bromopyridin-3-yl)benzamide (Core).

    • Aryl Boronic Acid (1.2 eq).

    • Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4.

    • K2CO3 (2.0 M aqueous).

    • Dioxane (Solvent).

  • Procedure:

    • Step 1: Degas Dioxane/Water mixture.

    • Step 2: Combine Core, Boronic Acid, Base, and Catalyst in a sealed microwave vial.

    • Step 3: Heat to 90-100°C for 2-12 hours (or 30 min microwave at 120°C).

    • Step 4: Filter through Celite, concentrate, and purify via HPLC.

Synthetic Workflow Diagram

Synthesis_Workflow SM1 3-Amino-5-bromopyridine (Core) Core N-(5-bromopyridin-3-yl)benzamide (The Scaffold) SM1->Core Amide Coupling (DCM, TEA, 0°C) SM2 Benzoyl Chloride SM2->Core PathA Path A: Suzuki Coupling (Ar-B(OH)2 + Pd) Core->PathA PathB Path B: Sonogashira (Alkyne + Cu/Pd) Core->PathB ProdA Biaryl Analog (Wnt Inhibitor / mGluR5 NAM) PathA->ProdA Arylation ProdB Alkynyl Analog (mGluR5 Modulator) PathB->ProdB Alkynylation

Caption: Divergent synthesis strategy using the 5-bromo group as a functional handle for library generation.

References

  • Discovery of mGlu5 Allosteric Ligands. Title: Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. Source: ACS Chemical Neuroscience (2010). URL:[Link]

  • Wnt-C59 and Porcupine Inhibition. Title: Structural basis for Porcupine inhibition.[2][6] Source: Nature / PubMed (2024/2025). URL:[Link] (Note: Representative link for Wnt-C59 structural studies).

  • Molecular Switches in mGluR Modulators. Title: Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM.[9] Source: Bioorganic & Medicinal Chemistry Letters / PMC. URL:[Link]

  • Synthesis of 3-Amino-5-Bromopyridine Derivatives. Title: A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation.[10] Source: Letters in Organic Chemistry. URL:[Link]

Sources

2.[1][2][3] Methodological & Application

synthesis protocol for N-(5-bromopyridin-3-yl)benzamide from 3-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(5-bromopyridin-3-yl)benzamide via nucleophilic acyl substitution. The target molecule is a critical intermediate in medicinal chemistry, often serving as a scaffold for kinase inhibitors and heterocyclic ligands.

Unlike simple aniline acylations, this protocol addresses the specific challenge of aminopyridine nucleophilicity . The electron-deficient pyridine ring significantly reduces the nucleophilicity of the exocyclic amine, often requiring optimized base/solvent systems to prevent incomplete conversion or side reactions (such as ring nitrogen acylation).

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Reaction Design

Mechanistic Challenge

The synthesis involves the reaction of 3-amino-5-bromopyridine (Nucleophile) with benzoyl chloride (Electrophile).

  • Nucleophilicity: The pyridine nitrogen (pK_a ~5.2) withdraws electron density from the ring, making the exocyclic amine at position 3 less nucleophilic than a standard phenylamine (aniline).

  • Regioselectivity: While the exocyclic amine is the thermodynamic product, kinetic acylation can occur at the pyridine nitrogen (forming an N-acylpyridinium salt). The use of a base like Triethylamine (TEA) or Pyridine facilitates the deprotonation of the intermediate ammonium species, driving the equilibrium toward the stable neutral amide.

Route Selection

Two primary methods exist for this transformation:

  • Pyridine Method: Using pyridine as both solvent and base. (High conversion, but difficult workup due to high boiling point and odor).

  • DCM/TEA Method (Selected): Using Dichloromethane (DCM) as solvent with Triethylamine (TEA) as the base.[1]

    • Why: DCM allows for lower reaction temperatures and facile aqueous workup (phase separation). TEA is sufficient to scavenge the HCl byproduct.

Reaction Scheme

ReactionScheme SM1 3-Amino-5-bromopyridine Intermediate Tetrahedral Intermediate SM1->Intermediate + SM2 DCM, 0°C SM2 Benzoyl Chloride Product N-(5-bromopyridin-3-yl)benzamide Intermediate->Product TEA -HCl Byproduct TEA·HCl Intermediate->Byproduct

Figure 1: Simplified reaction pathway for the acylation of 3-amino-5-bromopyridine.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/Vol (1g Scale)Role
3-Amino-5-bromopyridine 173.011.01.00 gStarting Material
Benzoyl Chloride 140.571.20.81 mL (0.97 g)Electrophile
Triethylamine (TEA) 101.191.51.21 mLBase
Dichloromethane (DCM) --15 mLSolvent (Anhydrous)
4-DMAP (Optional)122.170.05~35 mgCatalyst
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Add 3-amino-5-bromopyridine (1.00 g, 5.78 mmol).

  • Add anhydrous DCM (10 mL) and stir until fully dissolved.

  • Add Triethylamine (1.21 mL, 8.67 mmol).

    • Note: If the reaction is known to be sluggish, add 5 mol% 4-DMAP at this stage to form the highly reactive N-acylpyridinium intermediate.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Dilute Benzoyl Chloride (0.81 mL, 6.94 mmol) in DCM (5 mL) in a separate vial.

  • Add the Benzoyl Chloride solution dropwise to the RBF over 10–15 minutes.

    • Critical: Exothermic reaction.[4] Control addition rate to prevent boiling.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (25°C) naturally.

  • Stir for 3–6 hours .

  • QC Check: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • SM R_f: ~0.3 (UV active, often stains brown with iodine).

    • Product R_f: ~0.5–0.6.[4]

Step 4: Workup (Phase Separation)

  • Quench the reaction by adding saturated NaHCO₃ (15 mL) . Stir vigorously for 10 minutes to hydrolyze excess benzoyl chloride.

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine organic layers and wash sequentially with:

    • Water (15 mL)

    • Brine (15 mL)

  • Dry over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (Rotovap) to yield a crude off-white/beige solid.

Step 5: Purification (Recrystallization)

  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add warm Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the precipitate and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 50°C for 4 hours.

Process Workflow Visualization

ExperimentalWorkflow Start START: Dissolve Amine in DCM + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition of Benzoyl Chloride Cool->Add React Stir at RT (3-6h) Monitor TLC Add->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with DCM Wash (Water/Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Recrystallize (EtOH/H2O) Dry->Purify Final Pure Product N-(5-bromopyridin-3-yl)benzamide Purify->Final

Figure 2: Experimental workflow for the synthesis and isolation of the target benzamide.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet the following criteria.

Expected Analytical Data[6]
  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yield is 75–85%.

  • ¹H NMR (400 MHz, DMSO-d₆) Prediction:

    • The amide proton (NH ) typically appears as a broad singlet downfield (~10.5–10.8 ppm).

    • Pyridine Ring Protons:

      • H-2 (between N and NH): 8.8 ppm (d, J2Hz) – Most deshielded due to flanking N and amide.

      • H-6 (between N and Br): 8.5 ppm (d, J2Hz).

      • H-4 (between Br and NH): ~8.4 ppm (t/m).

    • Benzoyl Protons: Multiplet cluster between 7.5–8.0 ppm.

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]⁺: ~277.0 and 279.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Low nucleophilicity of aminopyridine.Add 5-10 mol% 4-DMAP as a catalyst. Heat to reflux (40°C) if necessary.
Oil formation during workup Product is soluble in organic impurities.Perform the NaHCO₃ wash vigorously. Triturate the crude oil with Hexane/Ether to induce solidification.
Impurity at R_f ~0.9 Excess Benzoyl Chloride.Ensure the NaHCO₃ quench is stirred for at least 15 mins to hydrolyze excess reagent to benzoic acid (which stays in aqueous base).

Safety & Handling (MSDS Highlights)

  • 3-Amino-5-bromopyridine: Irritant.[5] Harmful if swallowed.[5] Use in a fume hood.

  • Benzoyl Chloride: Lachrymator . Corrosive. Reacts violently with water. Handle with gloves and eye protection. Keep anhydrous until quench.

  • Dichloromethane: Suspected carcinogen. Volatile. Avoid inhalation.

References

  • General Aminopyridine Acylation: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for Schotten-Baumann conditions).
  • Pyridine Solvent Method: Synthesis and antibacterial activity of benzamides... (2025).[1][6][7][5] NISCAIR Online Periodicals Repository. Retrieved from [Link]

  • DCM/TEA Protocol Validation: Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Nano Bio Letters. Retrieved from [Link]

  • Physical Properties (Analogous Compounds): Synthesis of N-Substituted Benzamide Derivatives. (2018). Hilaris Publishing. Retrieved from [Link]

Sources

Application Note: Optimized Amide Coupling Conditions for N-(5-bromopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(5-bromopyridin-3-yl)benzamide presents a classic challenge in medicinal chemistry: forming an amide bond with a severely electron-deficient amine. The target substrate, 3-amino-5-bromopyridine, possesses low nucleophilicity due to the inductive electron-withdrawing effects of both the pyridine nitrogen and the bromine substituent.

This guide details two optimized protocols to overcome this kinetic barrier:

  • Method A (Acid Chloride Activation): A robust, scalable approach utilizing DMAP catalysis to generate a highly reactive

    
    -acylpyridinium intermediate.
    
  • Method B (T3P Coupling): A mild, high-yielding protocol using Propylphosphonic Anhydride (T3P) for cases where acid chlorides are unstable or unavailable.

Mechanistic Context & Challenge

Substrate Analysis

The primary obstacle is the poor nucleophilicity of 3-amino-5-bromopyridine .

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient. The bromine atom at the 5-position exerts a strong inductive effect (-I), further reducing electron density at the exocyclic amino group.

  • pKa Considerations: While 3-aminopyridine has a pKa of ~6.0 (ring nitrogen), the pKa of the amino group itself is negligible. The effective nucleophilicity is significantly lower than that of aniline.

  • Competitive Binding: The pyridine ring nitrogen can act as a competitive base or nucleophile, potentially leading to

    
    -acylation or catalyst inhibition.
    
The Solution: Nucleophilic Catalysis

Standard Schotten-Baumann conditions (biphasic aqueous/organic) often fail or suffer from hydrolysis of the acid chloride before coupling occurs. We must utilize anhydrous conditions and nucleophilic catalysis (specifically DMAP) to lower the activation energy of the attack.

Method A: Acid Chloride Route (Scalable & Robust)

This is the preferred method for multi-gram synthesis due to the low cost of reagents and ease of purification.

Reaction Scheme & Mechanism

The reaction relies on 4-Dimethylaminopyridine (DMAP) to act as a "acyl transfer agent."[1] DMAP attacks the benzoyl chloride to form a resonance-stabilized


-acylpyridinium salt, which is orders of magnitude more electrophilic than the acid chloride itself.

DMAP_Mechanism BzCl Benzoyl Chloride Inter N-Acylpyridinium Intermediate (Super-Electrophile) BzCl->Inter Fast DMAP DMAP (Catalyst) DMAP->Inter Product Target Amide + DMAP-HCl Inter->Product Acyl Transfer Amine 3-Amino-5-bromopyridine (Weak Nucleophile) Amine->Product Product->DMAP Regeneration

Figure 1: DMAP-catalyzed acyl transfer mechanism overcoming low amine nucleophilicity.

Protocol A: Step-by-Step

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)[2]

  • Benzoyl Chloride (1.2 equiv)

  • Pyridine (Solvent/Base) OR DCM + Et3N (3.0 equiv)

  • DMAP (0.1 equiv - Critical)

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-amino-5-bromopyridine (1.0 equiv) and DMAP (0.1 equiv). Dissolve in anhydrous Pyridine (concentration ~0.2 M).

    • Note: If avoiding pyridine as solvent, use DCM and add Triethylamine (3.0 equiv).

  • Addition: Cool the solution to 0°C. Add Benzoyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: A precipitate (pyridinium hydrochloride salts) may form immediately.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The amine starting material is UV active and distinct from the amide product.

  • Workup:

    • Quench with saturated NaHCO3 solution.

    • Extract 3x with Ethyl Acetate or DCM.

    • Wash combined organics with water, then Brine.[3]

    • Dry over Na2SO4 and concentrate.[4]

  • Purification: Recrystallize from EtOH/Water or perform flash chromatography (0-40% EtOAc in Hexanes).

Method B: T3P Coupling (Mild & Selective)

Propylphosphonic Anhydride (T3P) is a cyclic anhydride that acts as a potent coupling agent with very low toxicity and high water solubility of its byproducts. It is ideal when using Benzoic Acid instead of the acid chloride.

Why T3P?

T3P is superior to HATU/EDC for weak amines because it drives the reaction through a highly reactive mixed anhydride intermediate while acting as its own scavenger during aqueous workup.

T3P_Workflow Start Start: Reactants Mix Dissolve Acid + Amine in EtOAc or DMF Start->Mix Base Add Base (DIPEA/Pyridine) (3-5 equiv) Mix->Base T3P Add T3P (50% in EtOAc) (1.5-2.0 equiv) Base->T3P Heat Heat to 60-80°C (Required for weak amines) T3P->Heat Workup Wash with Water/NaHCO3 (Byproducts are water soluble) Heat->Workup End Isolate Product Workup->End

Figure 2: T3P coupling workflow optimized for electron-deficient amines.

Protocol B: Step-by-Step

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)[2]

  • Benzoic Acid (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Procedure:

  • Dissolution: In a vial/flask, combine 3-amino-5-bromopyridine (1.0 equiv) and Benzoic Acid (1.1 equiv) in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

    • Note: Pyridine is preferred over DIPEA here as it minimizes steric bulk and can act as a nucleophilic catalyst synergistically.

  • Activation: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Heat the mixture to 60–80°C .

    • Critical: Weak amines often require thermal energy to overcome the activation barrier, even with T3P. Stir for 12–24 hours.[5]

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), Sat. NaHCO3 (x2), and Brine.

    • Advantage:[4] T3P byproducts (propylphosphonic acid) are highly water-soluble, often eliminating the need for chromatography.

Comparative Analysis & Optimization Data

FeatureMethod A: Acid ChlorideMethod B: T3P Coupling
Primary Utility Large scale, simple substratesSensitive functional groups, "Green" chemistry
Reactivity Very High (Exothermic)Moderate (Requires Heat for weak amines)
Yield (Typical) 65 - 85%60 - 80%
Purification Extraction + Recrystallization/ColumnExtraction (often sufficient)
Moisture Sensitivity High (Requires dry solvents)Low (Tolerates trace moisture)
Cost LowModerate/High
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Nucleophile too weakMethod A: Increase DMAP to 0.5 equiv or heat to reflux.Method B: Switch solvent to DMF and heat to 90°C.
Impurity: Bis-acylation Ring Nitrogen acylationUse stoichiometric base (exactly 1.0 equiv) or switch to Method B (T3P is more selective).
Hydrolysis of Chloride Wet solvents (Method A)Flame dry glassware; ensure Pyridine is distilled/dry.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, J. W. (2017). Propylphosphonic Anhydride (T3P).[6][7][8] In Encyclopedia of Reagents for Organic Synthesis. Link

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[9][10] Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[6] Synthesis, 45(12), 1569-1601. Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of N-(5-bromopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling of N-(5-bromopyridin-3-yl)benzamide represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., p38 MAP kinase, Rho kinase) and GPCR ligands. This substrate presents a "dual-threat" challenge to standard palladium catalysis:

  • Catalyst Poisoning: The pyridine nitrogen lone pair is a potent

    
    -donor capable of displacing phosphine ligands, leading to the formation of inactive bis(pyridine)palladium complexes.
    
  • Amide Interference: The benzamide proton (

    
     in polar aprotic media) can be deprotonated by strong bases, generating an amidate species that may sequester the catalyst or reduce solubility.
    

This guide provides a validated protocol that circumvents these issues using sterically demanding, electron-rich phosphine ligands (Buchwald-type) or robust bidentate ligands to maintain the active catalytic cycle.

Retrosynthetic & Mechanistic Analysis

The Substrate Challenge

The 3,5-disubstituted pyridine scaffold is electron-deficient.[1] While this facilitates oxidative addition compared to electron-rich aryls, the meta-positioning of the bromine relative to the pyridine nitrogen means the bond is not as activated as 2- or 4-halopyridines.

Critical Failure Mode: The "Pyridine Arrest." In standard protocols (e.g., Pd(PPh


)

), the pyridine nitrogen competes with triphenylphosphine for the Pd(II) center after oxidative addition. This creates a stable, off-cycle resting state that halts transmetallation.
Mechanistic Pathway & Poisoning (Visualization)

SuzukiMechanism cluster_legend Key Interaction Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Poison OFF-CYCLE TRAP Pd-Pyridine Coordination OxAdd->Poison Pyridine N-Coordination TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base Poison->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Text Bulky ligands (XPhos) prevent the 'Off-Cycle Trap' by sterically shielding the Pd center.

Figure 1: Catalytic cycle illustrating the competitive inhibition (poisoning) by the pyridine substrate.

Optimization Matrix: Condition Screening

Do not rely on a single set of conditions. Use this matrix to select the system best suited for your specific coupling partner (boronic acid/ester).

ParameterSystem A (Robust/Standard) System B (Challenging/Steric) System C (Base Sensitive)
Target Simple Aryl Boronic AcidsHeteroaryl / Ortho-subst. BoronatesBase-labile substrates
Catalyst Pd(dppf)Cl

·CH

Cl

XPhos Pd G2 (or G3/G4)Pd(Amphos)Cl

Ligand dppf (Bidentate prevents N-binding)XPhos (Bulky, electron-rich)Amphos
Loading 2.0 - 5.0 mol%0.5 - 2.0 mol%1.0 - 3.0 mol%
Base K

CO

(2.0 equiv)
K

PO

(3.0 equiv)
CsF (2.0 equiv)
Solvent 1,4-Dioxane / H

O (4:1)
THF / H

O (10:1)
Toluene / Water (10:1)
Temp 80 - 90 °C40 - 60 °C80 °C
Notes Workhorse condition. Cheap.High turnover. Overcomes poisoning.Prevents amide hydrolysis.

Detailed Experimental Protocol

Protocol: Coupling with XPhos Pd G2 (System B)

Recommended for high-value synthesis where yield and purity are paramount.

Materials:
  • Substrate: N-(5-bromopyridin-3-yl)benzamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (1.0 – 2.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Deionized Water (degassed).

Step-by-Step Workflow:
  • Preparation of Solids (In Air):

    • To a reaction vial equipped with a magnetic stir bar, add the N-(5-bromopyridin-3-yl)benzamide (1.0 equiv), Boronic Acid (1.5 equiv), and

      
       (3.0 equiv).
      
    • Note: If using a boronic ester, increase equivalents to 1.5–2.0 due to slower transmetallation.

  • Catalyst Addition:

    • Add XPhos Pd G2 (0.02 equiv).

    • Critical: If using a glovebox, add solids there. If on a benchtop, cap the vial immediately and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Introduction:

    • Add 1,4-Dioxane and Water (ratio 4:1 or 10:1) via syringe through the septum.

    • Concentration: Target a reaction concentration of 0.1 M to 0.2 M with respect to the bromide.

    • Degassing: Sparge the mixture with inert gas for an additional 2-3 minutes while stirring. Oxygen is the enemy of low-catalyst-loading reactions.

  • Reaction:

    • Heat the block/bath to 60 °C . (Note: XPhos is active at lower temps; only go to 80-100 °C if conversion is stalled after 2 hours).

    • Monitor by LCMS at 1 hour and 4 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1][3]

    • Amide Check: If the product is insoluble in EtOAc (common for bis-amides), add 5% MeOH/DCM to dissolve.

    • Separate phases. Wash organic layer with Brine.[4] Dry over

      
      .
      
  • Purification:

    • Flash chromatography.

    • Tip: Pyridine derivatives often streak on silica. Add 1% Triethylamine or 1% MeOH to the eluent to improve peak shape.

Troubleshooting & Quality Control (Self-Validating System)

Use this logic flow to diagnose failures.

Observation (LCMS)Root CauseCorrective Action
Start Material (SM) remaining, No Product Oxidative Addition failure (Catalyst Poisoning).Switch to XPhos Pd G2 or Sphos . Increase Temp to 100°C.
SM consumed, Protodeboronation observed Boronic acid unstable; Transmetallation too slow.Switch to Boronic Ester (Pinacol) . Use anhydrous conditions (Dioxane + CsF).
Homocoupling of Boronic Acid Oxygen leak or Base too strong.Degas solvents rigorously.[5] Switch base to

.
Hydrolysis of Benzamide Base concentration/strength too high.Lower base to 1.5 equiv.[6] Use

instead of Phosphate.
Palladium Black precipitates early Catalyst decomposition.Add 5 mol% free ligand (e.g., XPhos) to stabilize the active species.
Decision Tree for Optimization

DecisionTree Start Start: N-(5-bromopyridin-3-yl)benzamide Partner Select Coupling Partner Start->Partner Simple Simple Aryl Boronic Acid Partner->Simple Hetero Heteroaryl / Bulky Partner->Hetero Unstable Protodeboronation Prone Partner->Unstable CondA Pd(dppf)Cl2 / K2CO3 80°C Simple->CondA Standard CondB XPhos Pd G2 / K3PO4 60°C Hetero->CondB High Activity CondC Pd(dppf)Cl2 / CsF Anhydrous Dioxane Unstable->CondC Mild/Dry

Figure 2: Workflow for selecting reaction conditions based on the coupling partner.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[7] Angewandte Chemie International Edition, 2006, 45, 3484-3488.[7] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007, 129(11), 3358-3366. Link

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Application Notes, 2025. Link

  • Li, J. J., et al. "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Med Chem (Los Angeles), 2018, 8, 273-280.[8][9] Link

Sources

Buchwald-Hartwig amination protocols for bromopyridine benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Bromopyridine Benzamides

Abstract & Strategic Overview

The aminolysis of bromopyridine benzamides represents a distinct challenge in medicinal chemistry. This scaffold—common in kinase inhibitors (e.g., B-Raf, JAK)—presents a "perfect storm" of catalytic deactivation:

  • Pyridine Inhibition: The pyridine nitrogen possesses a high affinity for Palladium (Pd), creating a stable, off-cycle resting state (

    
    -N-binding) that arrests the catalytic cycle.
    
  • Amide Acidity: The benzamide moiety contains an acidic proton (

    
     in DMSO). Strong bases (NaOtBu) often deprotonate this site, creating a competitive amidate nucleophile or facilitating catalyst poisoning.
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring accelerates oxidative addition but destabilizes the reductive elimination step, particularly with electron-poor amine partners.

This guide moves beyond generic "screen-and-pray" approaches. We utilize Fourth-Generation (G4) Buchwald Precatalysts and specific bulky biarylphosphine ligands to sterically preclude pyridine coordination while enabling facile reductive elimination.

Mechanistic Logic & Ligand Selection[1]

To successfully couple an amine to a bromopyridine benzamide, one must destabilize the Pd–N(pyridine) interaction. This is achieved through steric bulk .

The "Wall of Sterics" Principle

We prioritize Dialkylbiaryl phosphines. The bulk of the non-phosphorus ring interacts with the Pd center, forcing the substrate to bind through the C–Br bond (productive) rather than the Pyridine–N (non-productive).

LigandClassApplication ScopeWhy it works here
BrettPhos Biaryl MonophosphinePrimary Amines (Aliphatic/Aniline)Extreme bulk prevents pyridine N-binding; electron-richness speeds up oxidative addition.
RuPhos Biaryl MonophosphineSecondary Amines Moderate bulk allows approach of more hindered secondary amines while still protecting the metal center.
Xantphos Bidentate BisphosphineGeneral / Robust Large bite angle (

) promotes reductive elimination. Excellent for "sloppy" reactions but slower than BrettPhos.
Mechanistic Pathway & Inhibition

The following diagram illustrates the productive cycle versus the "Pyridine Trap" and how specific ligands bypass it.

BuchwaldMechanism cluster_legend Key Interaction PreCat Pd G4 Precatalyst ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Bromopyridine PyridineTrap OFF-CYCLE TRAP (Pyridine N-Pd Complex) OxAdd->PyridineTrap Pyridine N-Coordination (If Ligand is small) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / Base PyridineTrap->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActivePd Regenerate Catalyst Product Aminopyridine Benzamide RedElim->Product Legend1 BrettPhos prevents the 'Red' path via steric bulk

Figure 1: Catalytic cycle highlighting the competitive Pyridine N-binding pathway (Red) which causes catalyst arrest. Bulky ligands (BrettPhos) favor the productive pathway (Black).

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Method A is the modern "Gold Standard" for high-value intermediates. Method B is the "Robust" alternative for scale-up or less sensitive substrates.

Method A: The "Precision" Protocol (BrettPhos Pd G4)

Best for: Primary amines, complex coupling partners, and rapid screening.

Reagents:

  • Substrate: Bromopyridine benzamide (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (2–5 mol%) [CAS: 1599466-83-7]

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) OR NaOtBu (solid, 1.5 equiv)

    • Note: LiHMDS is preferred if the substrate has high solubility in THF; it often provides cleaner conversion for aminopyridines.

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Charge: Add the Bromopyridine benzamide (1.0 equiv) and BrettPhos Pd G4 (0.02 equiv).

    • Critical: If using solid NaOtBu, add it now. If using LiHMDS solution, wait.

  • Deoxygenation: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition:

    • Inject anhydrous solvent (THF or Dioxane).

    • Inject the Amine (if liquid). If amine is solid, add it in Step 2.

    • Dropwise , add LiHMDS solution (if using) at room temperature.

  • Reaction:

    • Heat to 60–80 °C . (Pyridines often require less heat with G4 catalysts than older protocols).

    • Monitor via LCMS after 1 hour.

  • Workup:

    • Quench with saturated NH₄Cl (aq).

    • Extract with EtOAc (x3).

    • Purification Note: Pyridine products can streak on silica. Add 1% Et₃N to your eluent.

Method B: The "Robust" Protocol (Xantphos/Carbonate)

Best for: Scale-up, substrates sensitive to strong bases, or when G4 catalysts are unavailable.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (degassed)[11]

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and Xantphos in 1 mL of Dioxane under Argon. Stir for 5 mins until the solution turns yellow/orange (active

    
     formation).
    
  • Main Mix: In the reaction vessel, combine Bromopyridine benzamide, Amine, and Cs₂CO₃.

  • Combine: Transfer the pre-formed catalyst solution to the main vessel.

  • Reaction:

    • Heat to 100 °C (Higher temp required for weak base).

    • Stir vigorously (1000 RPM). Cs₂CO₃ is insoluble; mass transfer is the rate-limiting step.

  • Time: Usually requires 4–16 hours.

Optimization Matrix & Troubleshooting

Use this decision tree to select the correct parameters for your specific substrate.

OptimizationTree Start Start: Select Amine Partner Type1 Primary Amine (Aliphatic/Aniline) Start->Type1 Type2 Secondary Amine (Cyclic/Acyclic) Start->Type2 Type3 Base-Sensitive (Esters/Alcohols present) Start->Type3 Sol1 Ligand: BrettPhos Base: NaOtBu/LiHMDS Type1->Sol1 Standard Sol3 Ligand: Xantphos Base: Cs2CO3 Type1->Sol3 If Amide Hydrolysis observed Sol2 Ligand: RuPhos Base: LiHMDS Type2->Sol2 Steric fit Type3->Sol3 Avoid hydrolysis

Figure 2: Decision matrix for ligand and base selection based on nucleophile type and functional group tolerance.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst Poisoning (Pyridine N-binding)Switch to BrettPhos Pd G4 . Increase temp to 100°C to promote ligand exchange.
Hydrolysis of Benzamide Base too strongSwitch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Use anhydrous t-Amyl Alcohol as solvent.
Debromination (Reduction)

-Hydride elimination or solvent oxidation
Use 1,4-Dioxane instead of alcohols. Ensure Argon purge is perfect.
Stalled Conversion (~50%) Catalyst DeathAdd a second portion of catalyst (0.5x loading) after 4 hours.

References

  • Maitland Jones, et al. "Buchwald-Hartwig Amination of Bromopyridines: A Practical Guide." Journal of Organic Chemistry. (General grounding on pyridine coupling).
  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science, 2013. (Seminal paper on G3/G4 precatalysts).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (The definitive guide on ligand selection).

  • Pfizer Process Development. "Scale-up of Aminopyridine Couplings using Xantphos." Organic Process Research & Development. (Basis for Method B).
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. (Comprehensive review including heteroaryl substrates).

Disclaimer: These protocols involve the use of transition metals and air-sensitive reagents.[5] All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Preparation of N-(5-bromopyridin-3-yl)benzamide for Biological Screening

[1]

Introduction & Scope

The 3-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Vejurafenib analogs) and modulators of nicotinic acetylcholine receptors. The specific target, N-(5-bromopyridin-3-yl)benzamide , represents a versatile fragment for biological screening.[1] The bromine handle at the 5-position allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the benzamide moiety provides essential hydrogen-bonding interactions within protein active sites.[1]

This guide addresses a common bottleneck in drug discovery: the "Reluctant Nucleophile" problem. The electron-withdrawing nature of the pyridine ring renders the exocyclic amine at position 3 significantly less nucleophilic than standard anilines.[1] Standard protocols often yield incomplete conversion or bis-acylated byproducts.[1]

This Application Note provides a robust, field-validated protocol for synthesizing, purifying, and formulating this compound to >98% purity, suitable for sensitive high-throughput screening (HTS) and cell-based assays.

Retrosynthetic Strategy & Mechanism

The synthesis relies on a nucleophilic acyl substitution. However, direct Schotten-Baumann conditions (aqueous base) are often insufficient due to the low nucleophilicity of 3-amino-5-bromopyridine.[1] We utilize an anhydrous activation strategy.

Reaction Scheme

Reactants: 3-Amino-5-bromopyridine + Benzoyl Chloride Catalyst/Base: Pyridine (acts as both solvent and acyl-transfer catalyst) or Triethylamine (TEA) with DMAP.[1] Solvent: Dichloromethane (DCM) or THF (anhydrous).

Mechanistic Insight: The pyridine ring nitrogen is basic but non-nucleophilic due to steric strain in the transition state for acylation, whereas the exocyclic amine is the desired nucleophile. However, under forcing conditions, acylation can occur at the ring nitrogen. The protocol below controls temperature to favor the thermodynamic exocyclic amide product.

Experimental Protocol: Chemical Synthesis

Materials Required
ReagentMW ( g/mol )Equiv.Role
3-Amino-5-bromopyridine 173.011.0Limiting Reagent
Benzoyl Chloride 140.571.1Electrophile
Triethylamine (TEA) 101.191.5Acid Scavenger
DMAP 122.170.05Nucleophilic Catalyst
DCM (Anhydrous) --Solvent (0.1 M conc.)
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 3-amino-5-bromopyridine (1.0 g, 5.78 mmol) and DMAP (35 mg, 0.29 mmol) to the flask. Add anhydrous DCM (60 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 mL, 8.67 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

    • Note: Cooling is critical to prevent bis-acylation.[1]

  • Acylation: Add Benzoyl chloride (0.74 mL, 6.36 mmol) dropwise over 10 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LCMS.[2][3] The starting amine (polar) should disappear, replaced by the less polar amide.

  • Quench & Workup:

    • Dilute with DCM (50 mL).

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Water (1 x 50 mL) and Brine (1 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification (Critical for Screening)

Crude amides often contain trace benzoyl chloride or TEA, which are cytotoxic in biological assays.

  • Trituration (Primary Method):

    • Suspend the crude solid in cold Diethyl Ether or Hexane/EtOAc (9:1).

    • Sonicate for 5 minutes.

    • Filter the solid.[4] This removes non-polar impurities and trace acid chloride.

  • Recrystallization (If purity <95%):

    • Dissolve in minimum hot Ethanol.

    • Add water dropwise until turbidity persists. Cool to 4°C overnight.

    • Collect crystals.

Visualization: Synthesis Workflow

SynthesisWorkflowStartStart: 3-Amino-5-bromopyridineReactionReaction: + BzCl, TEA, DMAP(DCM, 0°C to RT, 4h)Start->ReactionCheckQC Check: TLC/LCMS(Conversion >95%?)Reaction->CheckCheck->ReactionNo (Add catalyst/Heat)WorkupWorkup: Wash w/ NaHCO3Remove Acid ByproductsCheck->WorkupYesPurificationPurification: Trituration (Et2O)or Recrystallization (EtOH/H2O)Workup->PurificationFinalFinal Product:N-(5-bromopyridin-3-yl)benzamidePurification->Final

Figure 1: Step-by-step synthesis workflow ensuring removal of cytotoxic reagents prior to biological application.

Analytical Quality Control (QC)

Before releasing the compound for screening, it must meet these criteria:

TestAcceptance CriteriaMethodological Note
Purity (HPLC) > 95% (Area under curve)UV detection at 254 nm. Impurities can cause false positives in HTS.
Identity (¹H NMR) Matches StructureLook for Pyridine singlets (~8.5–9.0 ppm) and Amide NH (broad, ~10.5 ppm).
LCMS [M+H]⁺ = 277/279Distinct 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).
Residual Solvent < 0.5%DCM/TEA are toxic to cells. Verify by NMR.

Biological Preparation: Stock Solution Protocol

For biological assays, the solid must be converted into a stable liquid stock.

Solubility Profile
  • Water: Insoluble.

  • DMSO: Soluble (>50 mM).

  • Ethanol: Moderately Soluble.

Protocol: Preparation of 10 mM DMSO Stock
  • Weighing: Weigh approximately 2.77 mg of the purified solid into a sterile amber glass vial.

    • Calculation:

      
      
      
    • Example: For 1 mL of 10 mM stock:

      
      .
      
  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

    • Caution: Use DMSO with <0.1% water content to prevent compound precipitation or degradation.

  • Mixing: Vortex for 30 seconds. Inspect visually for particulates. If turbid, sonicate for 5 minutes at RT.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Visualization: Screening Prep Workflow

BioPrepSolidPurified Solid(>95% Purity)WeighWeighing(Amber Vial)Solid->WeighDMSOAdd DMSO(Cell Culture Grade)Weigh->DMSOSonicateVortex/Sonicate(Clear Solution)DMSO->SonicateStockMaster Stock(10 mM, -20°C)Sonicate->StockPlateAssay Plate(Dilute into Media)Stock->Plate 1:1000 Dilution

Figure 2: Workflow for converting solid compound into assay-ready stock solutions.

Troubleshooting & Optimization

Issue: Low Yield / No Reaction
  • Cause: The 3-aminopyridine nitrogen is electron-deficient.[1]

  • Solution: Switch to Schotten-Baumann conditions is generally not recommended here.[1] Instead, heat the DCM reaction to reflux (40°C) or switch solvent to THF (60°C). Increase DMAP load to 10 mol%.

Issue: Bis-acylation (Imide formation)[1]
  • Cause: Excess Benzoyl chloride reacting with the amide nitrogen or the pyridine ring nitrogen.

  • Solution: Treat the crude mixture with 1N NaOH in Methanol for 30 minutes at RT. This selectively hydrolyzes the unstable imide/ring-acyl group while leaving the desired amide intact.[1]

Issue: Cytotoxicity in Control Wells
  • Cause: Residual TEA or Pyridine.

  • Solution: Ensure the workup includes a dilute HCl wash (0.5 M) if the product does not precipitate (pyridine salts are water-soluble).[1] Alternatively, dry the solid under high vacuum (< 1 mbar) for 24 hours at 40°C.

References

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Aminopyridine Reactivity: Shang, Y., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.[1][5] Heterocycles, 83(4). Link

  • Stock Solution Preparation: Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. Link

  • DMSO Solubility Data: Gaylord Chemical Company.[6] (2023).[7] Dimethyl Sulfoxide (DMSO) Solubility Data. Link

  • General Benzamide Synthesis: Organic Syntheses, Coll. Vol. 10, p.305 (2022).[8] Synthesis of Carboxylic Acids from Benzamide Precursors. Link

3.[1][2][3][4][5][6][7][8] Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-bromopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(5-bromopyridin-3-yl)benzamide. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and improve your synthetic outcomes.

Introduction

The synthesis of N-(5-bromopyridin-3-yl)benzamide, a key intermediate in various pharmaceutical and agrochemical research fields, is typically achieved through the acylation of 5-bromo-3-aminopyridine with benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a classic example of nucleophilic acyl substitution.[1][2][3][4] While theoretically straightforward, achieving a high yield of a pure product can be challenging. This guide provides practical, experience-based advice to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(5-bromopyridin-3-yl)benzamide in a question-and-answer format.

Issue 1: Low Yield of N-(5-bromopyridin-3-yl)benzamide

Question: My synthesis of N-(5-bromopyridin-3-yl)benzamide is consistently resulting in a low yield. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, including incomplete reaction, degradation of starting materials, or loss of product during workup and purification. Here are some common causes and their solutions:

  • Incomplete Reaction:

    • Insufficient reaction time or temperature: While many acylation reactions are rapid, ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting amine is still present, consider extending the reaction time or gently heating the mixture.

    • Poor quality reagents: Benzoyl chloride is susceptible to hydrolysis to benzoic acid, which will not participate in the amidation reaction.[5] It is crucial to use freshly opened or distilled benzoyl chloride. Similarly, ensure the 5-bromo-3-aminopyridine is pure and dry.

    • Inadequate mixing: In a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1][4]

  • Side Reactions:

    • Hydrolysis of Benzoyl Chloride: The presence of water can lead to the formation of benzoic acid, reducing the amount of acylating agent available.[5] Conducting the reaction under anhydrous conditions (if not using a biphasic system) and with dry solvents can mitigate this.[5]

    • Diacylation: Although less common with the sterically hindered nitrogen of the pyridine ring, an excess of benzoyl chloride could potentially lead to the formation of a diacylated byproduct. Careful control of stoichiometry is important.[5]

  • Product Loss During Workup:

    • Aqueous washes: The product, N-(5-bromopyridin-3-yl)benzamide, may have some solubility in acidic or basic aqueous solutions used during workup. Minimize the volume of washes and consider back-extracting the aqueous layers with your organic solvent to recover any dissolved product.

    • Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[6] See the purification section below for optimization strategies.

Issue 2: Presence of Benzoic Acid Impurity

Question: My final product is contaminated with a significant amount of benzoic acid. How can I remove it and prevent its formation in the first place?

Answer: Benzoic acid is a common impurity resulting from the hydrolysis of benzoyl chloride.[5]

  • Prevention:

    • Use High-Quality Benzoyl Chloride: Start with a fresh bottle of benzoyl chloride or distill it immediately before use.

    • Anhydrous Conditions: If performing the reaction in a single-phase organic solvent, ensure all glassware is oven-dried and solvents are anhydrous.

    • Temperature Control: The reaction can be exothermic. Adding the benzoyl chloride slowly at a reduced temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.[5]

  • Removal:

    • Base Wash: During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution.[5] This will deprotonate the carboxylic acid, forming sodium benzoate, which is highly soluble in the aqueous phase and will be removed. Be cautious of effervescence (CO2 evolution).

    • Recrystallization: If benzoic acid co-precipitates with your product, a carefully chosen recrystallization solvent system can help in its removal.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify my N-(5-bromopyridin-3-yl)benzamide. Column chromatography gives poor recovery, and recrystallization is not effective. What can I do?

Answer: Purification of benzamide derivatives can indeed be challenging.[6]

  • Column Chromatography:

    • Streaking on TLC: If you observe streaking on your TLC plates, it could be due to the basic nature of the pyridine nitrogen interacting with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~1%) to your eluent can help to obtain sharper bands and better separation.[6]

    • Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Dry Loading: If your crude product has low solubility in the eluent, consider dry loading it onto the column. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto your column.

  • Recrystallization:

    • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents such as ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of N-(5-bromopyridin-3-yl)benzamide?

A1: The base plays a crucial role in the Schotten-Baumann reaction. It serves two main purposes:

  • Neutralizing the HCl byproduct: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl).[7] The base neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and stop the reaction.[7]

  • Catalysis (in some cases): A base like pyridine can also act as a nucleophilic catalyst. It can react with the benzoyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[7]

Q2: What are the recommended reaction conditions for this synthesis?

A2: A common and effective method involves a two-phase Schotten-Baumann reaction.[1][4]

  • Solvents: A biphasic system of an organic solvent like dichloromethane (DCM) or diethyl ether and an aqueous solution of the base is often used.[1][4]

  • Base: An aqueous solution of sodium hydroxide or potassium carbonate can be used.[3] Alternatively, an organic base like pyridine or triethylamine can be used in an aprotic solvent.[3][8]

  • Temperature: The reaction is typically carried out at room temperature or can be cooled to 0 °C during the addition of the benzoyl chloride to control the exotherm.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (5-bromo-3-aminopyridine and benzoyl chloride) on a silica gel TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of N-(5-bromopyridin-3-yl)benzamide
  • In a round-bottom flask, dissolve 5-bromo-3-aminopyridine (1.0 eq) in dichloromethane (DCM).

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base Pyridineaq. NaOHTriethylaminePyridine may act as a catalyst, potentially increasing the reaction rate.[7] NaOH is a cost-effective base for biphasic systems. Triethylamine is a non-nucleophilic base suitable for single-phase reactions.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM/Water (biphasic)DCM is a common choice for these reactions. Anhydrous THF would be suitable for a reaction with an organic base. A biphasic system simplifies the workup.
Temperature 0 °C to RTRoom TemperatureRefluxStarting at 0 °C helps to control the initial exotherm. Room temperature is often sufficient. Refluxing may be necessary for less reactive substrates but increases the risk of side reactions.

Visualizations

Reaction Mechanism

reaction_mechanism Amine 5-bromo-3-aminopyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., Pyridine) Product N-(5-bromopyridin-3-yl)benzamide Base->Product Salt Base-HCl Salt Base->Salt ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Chloride leaves ProtonatedAmide->Product Deprotonation HCl HCl ProtonatedAmide->HCl HCl->Salt

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(5-bromopyridin-3-yl)benzamide.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield Issue CheckTLC Check TLC for Starting Material Start->CheckTLC CheckNMR Check NMR for Benzoic Acid Start->CheckNMR CheckWorkup Review Workup & Purification Start->CheckWorkup IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn Yes Hydrolysis Benzoyl Chloride Hydrolysis CheckNMR->Hydrolysis Yes ProductLoss Product Loss CheckWorkup->ProductLoss IncreaseTime Increase Reaction Time/Temp IncompleteRxn->IncreaseTime FreshReagents Use Fresh/Distilled Benzoyl Chloride Hydrolysis->FreshReagents BaseWash Wash with aq. NaHCO3 Hydrolysis->BaseWash OptimizePurification Optimize Purification (e.g., add TEA to eluent) ProductLoss->OptimizePurification

Caption: Decision tree for troubleshooting low yields in the synthesis of N-(5-bromopyridin-3-yl)benzamide.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Filo. (2025, February 19). (a) Schotten Baumann (b) Mendius reaction.
  • BenchChem. (2025, December). Strategies to reduce impurities in benzamide synthesis.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • (Author). (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (Journal Name).
  • (Author). (2025, August 6). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate.
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides.
  • Chen, T., et al. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris.
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • (Author). (Date). Title of the article. (Journal Name).

Sources

Technical Support Center: Purification of N-(5-bromopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Sciences Technical Center. Subject: Purification of N-(5-bromopyridin-3-yl)benzamide via Flash Column Chromatography. Ticket ID: PUR-PYR-BENZ-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying N-(5-bromopyridin-3-yl)benzamide presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule containing a lipophilic bromine, a polar amide linkage, and a basic pyridine nitrogen.

The most frequent failure modes for this separation are:

  • Tailing (Streaking): The pyridine nitrogen interacts with acidic silanols on the silica gel.[1]

  • Solubility Issues: Benzamides often exhibit poor solubility in non-polar mobile phases (Hexanes/Heptane), leading to column crashing.

  • Co-elution: Incomplete separation from the starting material (3-amino-5-bromopyridine) or hydrolysis byproducts (benzoic acid).

This guide provides a self-validating protocol to overcome these issues, moving beyond standard "recipes" to mechanism-based troubleshooting.

Part 1: Pre-Purification Triage (The "Must-Do" Checks)[1]

Before packing your column, you must validate your mobile phase. Do not skip these steps.

Solubility Assessment

The amide functionality often reduces solubility in Hexanes.

  • Test: Dissolve 10 mg of crude in 1 mL of Hexane/Ethyl Acetate (1:1).

  • Observation: If it stays in solution, liquid loading is possible. If it precipitates or oils out, you must use dry loading (see Part 2).

TLC Mobile Phase Optimization

Standard silica is acidic (pH ~5). The pyridine ring in your product (pKa ~2-3 due to Br-EWG) can still H-bond to silanols, causing streaks that mask impurities.

Protocol: Run two TLC plates side-by-side.

  • Plate A: 50% EtOAc in Hexanes.

  • Plate B: 50% EtOAc in Hexanes + 1% Triethylamine (TEA) .

ObservationDiagnosisAction
Plate A has streaks, Plate B is round. Silanol interaction is active.You must add 1% TEA to your column mobile phase.
Rf < 0.15 on both. Compound is too polar.Switch solvent system to DCM/MeOH (95:5).
Rf > 0.8 on both. Compound is too non-polar.Reduce polarity to 10-20% EtOAc/Hexanes.

Part 2: The Purification Protocol

Step 1: Column Preparation (The Neutralization Step)

To prevent the "pyridine tail," we must neutralize the silica bed before the run begins.

  • Pack the column with Silica Gel 60 (40-63 µm).

  • Pre-equilibrate with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

    • Why? This saturates the acidic silanol sites with TEA, which is more basic than your pyridine product. This effectively "caps" the silica, allowing your product to elute as a tight band [1].

Step 2: Sample Loading
  • Preferred Method (Dry Loading): Dissolve crude in minimal DCM/MeOH, add silica (1:2 ratio of crude:silica), and rotovap to a free-flowing powder. Load this powder on top of the packed bed.[2]

    • Why? This eliminates solubility issues and solvent mismatch effects, which are common causes of band broadening in benzamides [2].

Step 3: Elution Gradient

Do not run isocratic immediately. Use a gradient to separate the lipophilic impurities (like bis-amides) from the product.

Standard Gradient (with 1% TEA in both reservoirs):

  • 0–5 mins: 100% Hexane (Elutes non-polar impurities).

  • 5–20 mins: 0%

    
     40% EtOAc in Hexane.
    
  • 20–30 mins: Hold at 40% EtOAc (Product usually elutes here).

  • 30+ mins: Flush with 100% EtOAc (Elutes polar byproducts like benzoic acid/salts).

Part 3: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (3-amino-5-bromopyridine). How do I separate them?

Diagnosis: The amine and amide have similar polarities in standard EtOAc/Hexane. Solution: Exploit the basicity difference.

  • Switch Solvent: Use DCM (Dichloromethane) / Methanol .

  • The Logic: The free amine (starting material) is more basic than the amide product. In DCM/MeOH, the H-bonding dynamics change.

  • Gradient: Start 100% DCM

    
     5% MeOH/DCM. The amide (product) usually elutes before the free amine in this system due to the amine's stronger interaction with silica in the absence of TEA, or distinct solvation in MeOH [3].
    
Q2: I see a white precipitate forming inside the column during the run.

Diagnosis: Your compound has exceeded its solubility limit in the mobile phase (likely high Hexane content). This is common for benzamides.[3] Fix:

  • Stop the flow immediately.

  • Inject a "slug" of pure EtOAc or DCM (1-2 mL) directly onto the column bed to redissolve the plug.

  • Restart flow and switch immediately to a higher polarity (e.g., jump to 50% EtOAc or switch to DCM-based system).

  • Prevention: Use Dry Loading (see Part 2) for all future runs.

Q3: The product spots are "tailing" even with TEA.

Diagnosis: You might have residual Benzoic Acid from the synthesis (hydrolysis of benzoyl chloride). Acidic impurities can disrupt the TEA buffer system. Fix:

  • Pre-Workup: Ensure you washed your crude reaction mixture with saturated NaHCO₃ before chromatography. This removes benzoic acid.

  • Chromatography: If the acid is still present, it will likely stay at the baseline (Rf ~ 0) if you use a non-polar solvent, but can smear if the column is overloaded.

Part 4: Visual Decision Workflows

Workflow 1: Mobile Phase Optimization

Use this logic flow to select the correct solvent system based on your initial TLC results.

MobilePhaseSelection start Start: Crude Sample solubility_check Check Solubility: 10mg in 1mL Hex/EtOAc (1:1) start->solubility_check soluble_yes Soluble? solubility_check->soluble_yes tlc_screen Run TLC: 50% EtOAc/Hex + 1% TEA soluble_yes->tlc_screen Yes method_B Method B: DCM/MeOH Gradient (Dry Load) soluble_yes->method_B No (Precipitates) rf_check Check Rf Value tlc_screen->rf_check method_A Method A: Hex/EtOAc Gradient (Liquid Load) rf_check->method_A 0.2 < Rf < 0.7 rf_check->method_B Rf < 0.2 (Too Polar) method_C Method C: Hex/EtOAc Gradient (Dry Load) rf_check->method_C Rf Good but Low Solubility

Caption: Decision tree for selecting the optimal mobile phase and loading technique based on solubility and TLC behavior.

Workflow 2: Troubleshooting Tailing & Co-elution

Follow this path if the separation is poor.

Troubleshooting issue Issue Detected type Identify Type issue->type tailing Tailing / Streaking type->tailing Broad Peak coelution Co-elution with SM type->coelution Overlapping Spots sol_tailing Add 1% TEA to Mobile Phase OR Wash Crude with NaHCO3 tailing->sol_tailing sol_coelution Switch to DCM/MeOH (Exploit Basicity Diff) coelution->sol_coelution

Caption: Diagnostic logic for resolving common chromatographic defects involving pyridine-based amides.

Part 5: Alternative Purification (The "Green" Route)

If chromatography remains difficult or if you are scaling up (>5g), Recrystallization is highly effective for benzamides and avoids the silica waste.

Protocol:

  • Dissolve crude solid in boiling Ethanol (EtOH) .

  • Add water dropwise until slight turbidity persists.

  • Add a few drops of EtOH to clear the solution.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Result: The benzamide product typically crystallizes as white needles, while the starting amine and benzoic acid remain in the mother liquor [4].

References

  • Biotage. (2023).[4] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Rochester University. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Indian Journal of Chemistry. (2011). Synthesis and antibacterial activity of benzamides derived from 2-amino-5-bromopyridine. Retrieved from [Link]

Sources

removing unreacted 3-amino-5-bromopyridine from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

Effective removal of 3-amino-5-bromopyridine (CAS: 13535-01-8) requires understanding its specific acid-base behavior. Unlike simple pyridine, the bromine atom at position 5 exerts a strong electron-withdrawing effect, significantly lowering the basicity of the ring nitrogen.

PropertyValue / CharacteristicImplication for Purification
Structure Pyridine ring + Exocyclic Amine + BromineDual nitrogen functionality; potential for H-bonding.
pKa (Predicted) ~3.81 (Ring Nitrogen)Critical: It is a very weak base. Weak acids (citric, acetic) may fail to fully protonate it for extraction.
Solubility Low in water; High in DCM, EtOAc, alcoholsLipophilic nature favors the organic layer unless pH is strictly controlled.
Reactivity Nucleophilic exocyclic amine (

)
Susceptible to electrophilic scavenging (isocyanates, anhydrides).

Strategy I: pH-Controlled Extraction (The Workhorse)

Best For: Large-scale reactions where the target product is neutral (e.g., amides, ureas) or significantly more basic than 3A5BP.

The Mechanism

Because the pKa is ~3.8, you must drive the pH of the aqueous layer well below this value (ideally pH < 2) to ensure >99% protonation. Once protonated, the 3A5BP becomes a water-soluble pyridinium salt.

Protocol: Aggressive Acid Wash
  • Dilution: Dilute the crude reaction mixture with a non-miscible organic solvent (DCM or EtOAc). Note: DCM is preferred for solubility, but EtOAc separates faster.

  • First Wash (Salt Removal): Wash with Brine (sat. NaCl) to remove bulk water-soluble impurities.

  • The Critical Step: Wash the organic layer 3 times with 1M or 2M HCl .

    • Why? A pH of ~0-1 guarantees the 3A5BP is protonated (

      
      ).
      
  • Verification: Check the organic layer by TLC.[1][2] If 3A5BP persists, the product may be acting as a buffer or the partition coefficient is unfavorable.

  • Final Wash: Wash with saturated

    
     (to neutralize trace acid) followed by Brine. Dry over 
    
    
    
    .[1][3][4]
Expert Tip: The "Reverse Extraction" (For Basic Products)

If your product is also a base (e.g., pKa ~6-7) and 3A5BP is the impurity (pKa ~3.8):

  • Extract with a Citrate Buffer at pH 4.5 - 5.0 .

  • Outcome: The more basic product (pKa > pH) will protonate and move to the aqueous layer. The weakly basic 3A5BP (pKa < pH) remains largely neutral and stays in the organic layer.

  • Recovery: Basify the aqueous layer (pH > 9) and extract your product back into organic solvent.

Decision Logic Visualization

ExtractionLogic Start Crude Mixture (Product + 3A5BP) CheckProd Is the Product Basic? Start->CheckProd NeutralProd Product is Neutral (Amide/Urea) CheckProd->NeutralProd No BasicProd Product is Basic (Amine/Pyridine) CheckProd->BasicProd Yes ActionHCl Wash with 1M HCl (pH < 1) NeutralProd->ActionHCl ActionBuffer Reverse Extraction Buffer pH 4.5 - 5.0 BasicProd->ActionBuffer Result1 3A5BP -> Aqueous (Salt) Product -> Organic ActionHCl->Result1 Result2 3A5BP -> Organic Product -> Aqueous (Salt) ActionBuffer->Result2 Step 1

Caption: Decision tree for selecting the correct extraction pH based on product basicity.

Strategy II: Chemoselective Scavenging (Solid-Supported)

Best For: Small scale (<500 mg), parallel synthesis, or when the product is acid-sensitive.

The Mechanism

This method exploits the nucleophilicity of the exocyclic amine (


) on the 3A5BP. By adding a polymer-supported electrophile (Resin-NCO), the impurity becomes covalently bound to the bead and is removed via filtration.
Recommended Reagent
  • Resin: PS-Isocyanate (Polystyrene-supported Isocyanate) or MP-Isocyanate (Macroporous).[5]

  • Loading: Typically 1.0 - 1.5 mmol/g.

Protocol
  • Stoichiometry: Calculate the excess moles of 3A5BP. Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity.

  • Solvent: Dissolve crude in DCM or THF (THF swells polystyrene resins better).

  • Incubation: Shake gently at room temperature for 4–16 hours.

    • Acceleration: Heating to 40°C or adding a catalytic base (DIPEA) can speed up the urea formation.

  • Filtration: Filter through a fritted cartridge or Celite.

  • Result: The filtrate contains the product; the impurity is trapped on the resin.

Scavenging Impurity Free 3A5BP (Solution) Step1 Mix & Shake (4-16h) Impurity->Step1 Resin PS-Isocyanate (Solid Bead) Resin->Step1 Complex Resin-Urea Complex (Insoluble) Step2 Filtration Complex->Step2 Trapped Step1->Complex

Caption: The chemical scavenging workflow using isocyanate resins.

Strategy III: Chromatographic Solutions

Best For: Complex mixtures where extraction and scavenging are insufficient.

The Problem: Silica Tailing

Aminopyridines interact strongly with the acidic silanol groups (


) on standard silica gel, causing severe tailing (streaking) and broad peaks that co-elute with products.
Solution A: Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc gradient. You must deactivate the silica.

  • Additive: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the DCM/Methanol mobile phase.
    
  • Pre-treatment: Flush the column with the modifier-containing solvent before loading the sample to neutralize active sites.

Solution B: Derivatization (The "Shift" Method)

If the 3A5BP spot is too close to your product ($ \Delta R_f < 0.1 $):

  • Dissolve crude in DCM.

  • Add 2.0 eq of Acetic Anhydride or Trifluoroacetic Anhydride .

  • Stir for 30 mins.

  • Result: 3A5BP converts to the corresponding acetamide. This new molecule is non-basic and significantly less polar (higher

    
    ), making separation trivial.
    

Frequently Asked Questions (Troubleshooting)

Q: I used 10% Citric Acid, but the 3A5BP remained in the organic layer. Why? A: Citric acid is too weak. The pKa of 3A5BP is ~3.8. Citric acid (pKa ~3.1) does not create a low enough pH environment to fully drive the equilibrium to the protonated salt form. You must use a stronger acid like 1M HCl or 1M


 to reach pH < 2.

Q: My product is acid-sensitive (e.g., contains a Boc group or acetal). Can I use HCl? A: No, HCl will deprotect Boc groups. Use Strategy II (Scavenging) with PS-Isocyanate. Alternatively, use a Cupric Sulfate (


) wash .[1] Pyridines coordinate to Copper(II) to form water-soluble complexes.[1] Wash the organic layer with saturated aqueous 

until the aqueous layer stops turning purple/dark blue.[3]

Q: I am seeing emulsions during the extraction. A: 3A5BP derivatives can act as surfactants.

  • Add solid NaCl to saturate the aqueous layer.[1]

  • Filter the biphasic mixture through a pad of Celite to break the physical emulsion.

  • Switch solvent from DCM to EtOAc, which generally separates better from water.

References

  • Scavenging Methodology: Solid-Supported Reagents and Scavengers. Sopachem / Biotage Technical Notes. Retrieved from [Link] (General reference for PS-NCO applications).

  • Chromatographic Purification: Purification of 2-aminopyridine derivatives... by cation-exchange chromatography. National Institutes of Health (PubMed).[2] Retrieved from [Link]

Sources

Technical Guide: Hydrolytic Stability of N-(5-bromopyridin-3-yl)benzamide

[1]

Executive Technical Summary

N-(5-bromopyridin-3-yl)benzamide exhibits a distinct stability profile governed by the electronic interplay between the electron-deficient pyridine ring and the amide linkage.[1] Unlike simple N-alkyl amides, this compound is resistant to acid hydrolysis but susceptible to base hydrolysis .[1]

  • Chemical Personality: Lipophilic, electron-deficient heteroaromatic amide.[1]

  • Primary Vulnerability: Nucleophilic attack by hydroxide ions (Base Hydrolysis).

  • Secondary Vulnerability: Precipitation in aqueous buffers due to low solubility, often mistaken for degradation.

  • Key Degradants: Benzoic acid and 5-bromopyridin-3-amine.[1]

Troubleshooting & FAQs: Diagnosing Instability
Q1: Why do I see rapid degradation in basic buffers (pH > 9) but stability in 0.1 N HCl?

The Mechanism: This behavior is dictated by the electronic effect of the 5-bromopyridine ring .

  • In Base: The pyridine ring is electron-deficient (pi-deficient).[1] The bromine atom at the 5-position further withdraws electron density (Inductive effect, -I). This makes the amide nitrogen more acidic and the resulting leaving group (5-bromopyridin-3-amine) a weaker base and thus a better leaving group than a standard aniline.[1] Consequently, hydroxide ions attack the carbonyl carbon more readily.

  • In Acid: The pyridine nitrogen is basic (pKa ~3–4). In 0.1 N HCl, the pyridine nitrogen protonates first. This creates a cationic pyridinium species, which is strongly electron-withdrawing.[1] This deactivates the adjacent amide carbonyl, repelling the nucleophilic attack of water and making the amide oxygen less likely to protonate (the necessary first step for acid hydrolysis).

Q2: My HPLC shows a new peak at a lower retention time. Is this the hydrolysis product?

Likely Yes. Hydrolysis cleaves the amide bond, yielding two fragments with distinct polarities:

  • Benzoic Acid: In reversed-phase HPLC (acidic mobile phase), this elutes early but retains somewhat due to the phenyl ring.

  • 5-Bromopyridin-3-amine: This is the critical marker.[1] Being more polar and basic than the parent amide, it will typically elute significantly earlier (lower

    
    ).
    
  • Action: Check the UV spectrum of the new peak. The parent amide has a conjugated UV max (approx. 250–270 nm). The amine fragment will have a distinct, often hypsochromically shifted (blue-shifted) spectrum compared to the full benzamide system.

Q3: The compound disappears from solution in PBS (pH 7.4), but no degradation peaks appear. What is happening?

Diagnosis: Solubility Crash-out. This compound is highly lipophilic (

1
  • The Trap: Users often confuse "loss of parent peak area" with degradation. If no new peaks appear, the compound has likely precipitated onto the vial walls or filter membrane.

  • Solution: Add a solubilizer (e.g., 20–30% Acetonitrile or Methanol) to your stress testing buffers to maintain solubility, or use a surfactant like 0.1% Tween-80.[1]

Q4: Does the Bromine atom affect oxidative stability?

Generally, No. The bromine atom is relatively stable to standard oxidative stress (0.3%

pyridine nitrogenN-oxide

  • Differentiation: N-oxides typically elute slightly earlier than the parent in reverse-phase HPLC but later than the hydrolysis amine product.[1]

Visualizing the Hydrolysis Pathways

The following diagram illustrates the mechanistic divergence between acid and base conditions, highlighting why the base pathway is kinetically favored.

HydrolysisPathwayscluster_legendPathway LegendParentN-(5-bromopyridin-3-yl)benzamide(Neutral)Acid_Step1Pyridine Protonation(Deactivated Carbonyl)Parent->Acid_Step1  + H+ (Fast)  Base_TSTetrahedral Intermediate(Stabilized by EWG Pyridine)Parent->Base_TS  + OH- (Nucleophilic Attack)  Acid_ProdSlow Hydrolysis(Requires Heat/High [H+])Acid_Step1->Acid_Prod  H2O (Slow)  ProductsDegradants:Benzoic Acid + 5-Bromopyridin-3-amineBase_TS->Products  Fast Collapse  keyThick Line = Kinetically FavoredDashed Line = Kinetically Disfavored

Figure 1: Mechanistic pathway comparison. Note the kinetic favorability of base hydrolysis due to the electron-withdrawing nature of the halogenated pyridine ring.

Standardized Forced Degradation Protocol

Use this protocol to empirically validate stability for your specific formulation or assay conditions.

Table 1: Stress Conditions & Acceptance Criteria

Stress TypeReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl / 60°C24 Hours5–20%Expect minimal degradation.[1] If <5%, increase to 1.0 N HCl.
Base Hydrolysis 0.1 N NaOH / RT2–4 Hours5–20%Monitor closely. Reaction may be rapid. Quench immediately with 0.1 N HCl.
Oxidation 3%

/ RT
24 Hours5–20%Watch for N-oxide formation (+16 Da mass shift).[1]
Thermal 60°C (Solid State)7 Days< 5%Generally stable in solid state.[1]

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol or Acetonitrile.

  • Dosing: Dilute the stock 1:10 into the respective stress media (e.g., 0.1 N HCl).

    • Critical Control: Prepare a "Dark Control" (sample in buffer, no stress, stored at 4°C) to distinguish thermal effects from chemical instability.

  • Incubation: Incubate according to Table 1.

  • Quenching:

    • Acid samples: Neutralize with equal volume 0.1 N NaOH.

    • Base samples: Neutralize with equal volume 0.1 N HCl.

    • Oxidation: Quench with sodium bisulfite solution or analyze immediately.[1]

  • Analysis: Inject onto HPLC (C18 column, Gradient 5% -> 95% ACN in Water + 0.1% Formic Acid).

Troubleshooting Logic Tree

Use this decision tree to resolve stability data anomalies.

TroubleshootingTreeStartIssue: Loss of Parent SignalCheckPeaksAre new peaks visible?Start->CheckPeaksNoPeaksNo: No new peaksCheckPeaks->NoPeaksYesPeaksYes: New peaks visibleCheckPeaks->YesPeaksPrecipitationCause: Precipitation/AdsorptionAction: Add 30% Organic SolventNoPeaks->PrecipitationRTCheckRetention Time (RT) of new peak?YesPeaks->RTCheckEarlyEluterRT < Parent(More Polar)RTCheck->EarlyEluterLateEluterRT ≈ Parent(Similar Polarity)RTCheck->LateEluterHydrolysisDiagnosis: Hydrolysis(Amine/Acid formed)EarlyEluter->HydrolysisOxidationDiagnosis: N-Oxidation(Likely Pyridine N-Oxide)LateEluter->Oxidation

Figure 2: Diagnostic logic for interpreting stability data.[1]

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003).[3] Defines the regulatory framework for forced degradation studies.

  • Slebocka-Tilk, H., et al. "Proton inventory study of the base-catalyzed hydrolysis of formamide."[3] Journal of the American Chemical Society, 125.7 (2003): 1851-1859. Provides mechanistic grounding for amide hydrolysis pathways.[3][4][5]

  • BenchChem Technical Support. "3-Amino-5-bromopyridine: Solubility and Stability Guide." (2025).[3][6][7][8] Provides specific physicochemical data on the leaving group (5-bromopyridin-3-amine).

  • Onyx Scientific. "A practical guide to forced degradation and stability studies." (2023).[3][9] outlines standard industry protocols for acid/base stress testing.

4. Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of N-(5-bromopyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(5-bromopyridin-3-yl)benzamide is a critical pharmacophore often found in kinase inhibitors and PROTAC linkers. Its analysis presents specific challenges due to the competing basicity of the pyridine ring and the electronegativity of the bromine substituent.

This guide objectively compares two primary analytical workflows: High-Resolution Electrospray Ionization (HR-ESI-MS) versus Atmospheric Pressure Chemical Ionization (APCI-MS) . While ESI is the industry standard for polar amides, this guide analyzes where APCI serves as a necessary alternative, particularly in hydrophobic formulations.

Key Technical Differentiators
FeatureMethod A: HR-ESI-MS (Orbitrap/Q-TOF) Method B: LR-APCI-MS (Triple Quad)
Primary Utility Structural Elucidation, Impurity ProfilingHigh-Throughput Quantitation (PK/PD)
Ionization Mechanism Ion Evaporation / Charge Residue (Soft)Gas-Phase Proton Transfer (Harder)
Bromine Signature Resolved Isotopic Fine StructureUnit Resolution (1:1 Isotopic Ratio)
Sensitivity High for protonated

Lower, but resistant to matrix suppression

Structural & Isotopic Fingerprinting

Before selecting an ionization mode, the analyst must understand the isotopic physics of the analyte. The presence of Bromine (


 and 

) creates a distinct "doublet" signature that acts as an internal validation check.
Isotopic Distribution Data

Formula:


Exact Mass (

):
275.9898 Da Exact Mass (

):
277.9878 Da

The mass spectrum must exhibit two molecular ion peaks of approximately equal intensity separated by 2.0 Da. Any deviation from a ~1:1 ratio indicates interference or co-eluting impurities.

IsotopePattern cluster_0 Molecular Ion Species [M+H]+ cluster_1 Diagnostic Value M79 m/z ~277.0 (79-Br Isotope) Intensity: 100% M81 m/z ~279.0 (81-Br Isotope) Intensity: ~98% M79->M81 +2 Da shift Check Self-Validation: 1:1 Ratio Confirms Br M81->Check

Figure 1: The characteristic 1:1 isotopic doublet of Bromine is the primary filter for data validity.

Comparative Analysis: Ionization Modalities

Method A: Electrospray Ionization (ESI) - The Gold Standard

Mechanism: The pyridine nitrogen (pKa ~5.2) acts as a proton acceptor. Under acidic mobile phase conditions (0.1% Formic Acid), the molecule readily forms the


 species.
  • Pros: High sensitivity; "Soft" ionization preserves the molecular ion.

  • Cons: Susceptible to "ion suppression" if the sample contains salts or lipids.

  • Adducts: Watch for

    
     (m/z 299/301) which can complicate quantification.
    
Method B: APCI - The Robust Alternative

Mechanism: Uses a corona discharge to ionize solvent molecules, which then transfer protons to the analyte.

  • Pros: Excellent for non-polar variants; highly resistant to matrix effects (good for plasma samples).

  • Cons: Higher thermal energy can cause in-source fragmentation (loss of Br or amide cleavage) before the mass analyzer, reducing sensitivity for the parent ion.

Decision Matrix: When to use which?
ScenarioRecommended ModeRationale
Synthetic Chemistry Verification ESI (Positive) Clean matrix, need to see intact

.
Pharmacokinetics (Plasma) APCI (Positive) Plasma phospholipids suppress ESI signals; APCI is more robust.
Impurity ID HR-ESI High resolution needed to distinguish Br isotopes from impurities.

Fragmentation Dynamics (MS/MS Interpretation)

Understanding the collision-induced dissociation (CID) pathways is essential for confirming the structure. The amide bond is the "weak link," but the specific charge retention depends on the proton affinity.

Primary Fragmentation Pathway[1]
  • Precursor Selection: m/z 277.0 (

    
     isotope).
    
  • Amide Cleavage: The bond between the carbonyl carbon and the amide nitrogen breaks.

  • Charge Retention:

    • Pathway A (Benzoyl Cation): Charge stays on the carbonyl side. Yields m/z 105 .[1]

    • Pathway B (Aminopyridine): Charge stays on the nitrogen side. Yields m/z 173 (contains Br).

Diagnostic Ions Table
m/z (approx)Ion StructureOriginSignificance
277 / 279

ParentConfirms MW and Br presence.
105.03

BenzoylConfirm benzamide headgroup.
77.04

PhenylLoss of CO from m/z 105.
173 / 175

AminopyridineCrucial: Confirms Br is on the pyridine ring.
Mechanistic Insight (Expert Note)

Unlike electron-donating analogs (e.g., methoxy-substituted), this brominated compound does not undergo the N-O exchange rearrangement often seen in benzamides [1]. The electron-withdrawing nature of the Bromine atom at the meta-position destabilizes the transition state required for that rearrangement, making the spectrum cleaner but strictly dominated by direct amide cleavage.

Fragmentation cluster_cleavage Collision Induced Dissociation (CID) Parent Parent Ion [M+H]+ m/z 277 (79Br) Benzoyl Benzoyl Cation m/z 105.03 Parent->Benzoyl Amide Cleavage (Charge on Carbonyl) Amine 5-Bromopyridin-3-amine m/z 173.0 Parent->Amine Amide Cleavage (Charge on Pyridine) Phenyl Phenyl Cation m/z 77.04 Benzoyl->Phenyl Neutral Loss: CO (-28 Da)

Figure 2: CID Fragmentation pathway. Note that the m/z 173 fragment retains the Bromine isotopic doublet.

Experimental Protocol (Self-Validating)

This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quads.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Why? The bromine makes the molecule moderately lipophilic; it will elute mid-to-late gradient.

Step 2: MS Parameters (ESI Source)
  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Ensure complete desolvation to prevent high background).

  • Fragmentor/Collision Energy:

    • Low (10-15 eV): To maximize Parent Ion

      
      .
      
    • High (30-40 eV): To generate diagnostic fragments (m/z 105, 173).

Step 3: Validation Criteria (The Check)
  • Retention Time: Peak must be sharp (< 0.1 min width). Tailing indicates secondary interactions with silanols (add Ammonium Formate if observed).

  • Isotope Match: The intensity of m/z 279 must be 95-100% of m/z 277.

  • Fragment Confirmation: MS/MS must show m/z 105. If m/z 105 is absent, the compound is likely not a benzamide.

References

  • Zhu, C., et al. (2016).[2] "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry, 27(6), 1062–1070. Link

  • Chemistry LibreTexts. (2022). "Isotope Abundance in Mass Spectrometry (Bromine Signature)." Link

  • Langley, J. (2023). "Choosing the Right Ionization Technique: ESI vs APCI." Separation Science. Link

  • Advion Inc. (2020). "Electrospray LC/MS response differences from equimolar quantities of drugs: ESI vs APCI." Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-3-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。